Azosemide
描述
This compound is a loop diuretic used to treat hypertension, edema, and ascites.
This compound is a monosulfamyl belonging to the class of loop diuretics. This compound inhibits sodium and chloride reabsorption throughout the thick ascending limb of the loop of Henle.
This compound is a small molecule drug with a maximum clinical trial phase of III.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-chloro-5-(2H-tetrazol-5-yl)-4-(thiophen-2-ylmethylamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6O2S2/c13-9-5-10(15-6-7-2-1-3-22-7)8(12-16-18-19-17-12)4-11(9)23(14,20)21/h1-5,15H,6H2,(H2,14,20,21)(H,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEDEBAJARCKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC(=C(C=C2C3=NNN=N3)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046910 | |
| Record name | Azosemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Azosemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27589-33-9 | |
| Record name | Azosemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27589-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azosemide [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027589339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azosemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08961 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azosemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azosemide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZOSEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR40VT1L8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Azosemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219.5 °C | |
| Record name | Azosemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Azosemide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification protocols for Azosemide, a potent loop diuretic. The information is compiled from various scientific sources, including patents and chemical databases, to offer a comprehensive resource for researchers and professionals in drug development.
Chemical Profile of this compound
| Property | Value | Reference |
| IUPAC Name | 2-chloro-5-(1H-tetrazol-5-yl)-N4-(thiophen-2-ylmethyl)benzenesulfonamide | [1] |
| CAS Number | 27589-33-9 | [1] |
| Molecular Formula | C₁₂H₁₁ClN₆O₂S₂ | [1] |
| Molecular Weight | 370.83 g/mol | [1] |
| Melting Point | 219.5 °C | [1] |
| Appearance | Solid | [1] |
Synthesis of this compound
The primary synthetic route for this compound, as outlined in the literature, commences with 2,4-dichloro-5-sulfamoylbenzoic acid. This multi-step process involves chlorination, amination, dehydration to a nitrile, cyclization to a tetrazole, and a final nucleophilic substitution.
Figure 1: Primary synthetic pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-dichloro-5-sulfamoylbenzoyl chloride
The synthesis begins with the chlorination of 2,4-dichloro-5-sulfamoylbenzoic acid. This is a standard conversion of a carboxylic acid to an acyl chloride.
-
Reaction: 2,4-dichloro-5-sulfamoylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often in an inert solvent like toluene.[2][3]
-
General Procedure: To a suspension of 2,4-dichloro-5-sulfamoylbenzoic acid in toluene, thionyl chloride is added. The mixture is heated to reflux until the reaction is complete, which can be monitored by the cessation of gas evolution. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 2,4-dichloro-5-sulfamoylbenzoyl chloride.
Step 2: Synthesis of 2,4-dichloro-5-sulfamoylbenzamide
The resulting acyl chloride is then converted to the corresponding amide.
-
Reaction: 2,4-dichloro-5-sulfamoylbenzoyl chloride is reacted with aqueous ammonia.[4]
-
General Procedure: The crude 2,4-dichloro-5-sulfamoylbenzoyl chloride is dissolved in a suitable solvent and slowly added to a cooled, concentrated solution of aqueous ammonia. The reaction is typically exothermic and requires temperature control. The resulting precipitate, 2,4-dichloro-5-sulfamoylbenzamide, is collected by filtration, washed with water, and dried.
Step 3: Synthesis of 2,4-dichloro-5-cyanobenzenesulfonamide
The next step involves the dehydration of the primary amide to a nitrile.
-
Reaction: 2,4-dichloro-5-sulfamoylbenzamide is treated with a dehydrating agent like phosphorus oxychloride (POCl₃).[4]
-
General Procedure: 2,4-dichloro-5-sulfamoylbenzamide is suspended in phosphorus oxychloride and the mixture is heated to reflux for several hours.[4] After completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully quenched with cold water, leading to the precipitation of 2,4-dichloro-5-cyanobenzenesulfonamide. The solid is filtered, washed with water, and dried. A reported yield for this step is 93.7%.[4]
Step 4: Synthesis of 5-(2,4-dichloro-5-sulfamoylphenyl)-1H-tetrazole
The nitrile is then converted to a tetrazole ring through a cyclization reaction.
-
Reaction: 2,4-dichloro-5-cyanobenzenesulfonamide reacts with an azide source, typically sodium azide (NaN₃), in the presence of a catalyst.[5]
-
General Procedure: The 2,4-dichloro-5-cyanobenzenesulfonamide is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). Sodium azide and a catalyst, such as ammonium chloride or a Lewis acid, are added, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the tetrazole product. The solid is collected by filtration, washed with water, and dried.
Step 5: Synthesis of this compound (Nucleophilic Substitution)
The final step is a nucleophilic aromatic substitution reaction to introduce the 2-thenylamine side chain.
-
Reaction: 5-(2,4-dichloro-5-sulfamoylphenyl)-1H-tetrazole is reacted with 2-thenylamine in the presence of a base.[4]
-
General Procedure: The tetrazole intermediate is dissolved in a suitable solvent, and a base (e.g., triethylamine or potassium carbonate) is added, followed by the addition of 2-thenylamine. The reaction mixture is heated to drive the substitution. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is worked up by adding water and acidifying to precipitate the crude this compound.
Alternative Synthetic Route
An alternative synthesis for a key intermediate, 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, starts from 4-chloro-2-aminobenzonitrile. This pathway involves the formation of the tetrazole ring first, followed by modifications to the benzene ring.
References
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. iris.unibs.it [iris.unibs.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. KR20110129622A - this compound manufacturing method - Google Patents [patents.google.com]
- 5. Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
The Early Discovery and Development of Azosemide: A Technical Overview
Introduction
Azosemide is a potent high-ceiling loop diuretic used in the management of edema associated with congestive heart failure, renal dysfunction, and liver cirrhosis, as well as for the treatment of hypertension.[1] Chemically, it is a monosulfamyl diuretic belonging to the sulfonamide class and is structurally characterized as a benzenesulfonamide substituted with chlorine, (2-thienylmethyl)amino, and 1H-tetrazol-5-yl groups.[2][3] First brought to market in 1981 by Boehringer Mannheim, this compound's development marked an advancement in diuretic therapy, offering a distinct pharmacokinetic profile compared to its predecessors like furosemide.[4][5] This technical guide provides an in-depth look at the core aspects of its early discovery and development, focusing on its mechanism of action, pharmacokinetics, and the foundational preclinical and clinical studies that established its therapeutic utility.
Mechanism of Action
The primary diuretic effect of this compound is achieved through the inhibition of the sodium-potassium-chloride (Na-K-Cl) cotransporter, specifically the NKCC1 isoform, located in the thick ascending limb of the loop of Henle within the nephron.[1][6] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[1][6] The resulting increase in luminal ion concentration creates an osmotic gradient that retains water within the tubule, leading to significant diuresis.[6] This action effectively reduces the volume of fluid in the blood vessels, which in turn lowers blood pressure and alleviates edema.[1]
While the exact mechanism of action was not fully understood in its earliest descriptions, it was clear that this compound acts on both the medullary and cortical segments of the thick ascending limb of the loop of Henle.[7] In vitro studies have since clarified its potent inhibitory effect, with IC50 values of 0.246 µM for the human NKCC1A splice variant and 0.197 µM for the NKCC1B variant.[8]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | C12H11ClN6O2S2 | CID 2273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a "loop" diuretic, and furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. [this compound--a loop diuretic with protracted effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Azosemide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azosemide is a potent loop diuretic belonging to the sulfonamide class of compounds. It exerts its diuretic effect through the inhibition of the Na+-K+-2Cl- cotransporter (NKCC1) in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and water. This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for the study of this compound.
Chemical Structure and Identification
This compound is chemically described as 2-chloro-5-(1H-tetrazol-5-yl)-4-[(thiophen-2-ylmethyl)amino]benzenesulfonamide.[1][2] Its structure is characterized by a central chlorobenzenesulfonamide core substituted with a tetrazole ring and a thenylamino group.
| Identifier | Value |
| IUPAC Name | 2-chloro-5-(1H-tetrazol-5-yl)-4-[(thiophen-2-ylmethyl)amino]benzenesulfonamide[1][3] |
| CAS Number | 27589-33-9[1][3] |
| Molecular Formula | C12H11ClN6O2S2[1][3][4] |
| Molecular Weight | 370.83 g/mol [1][3] |
| SMILES | O=S(=O)(N)c1cc(c(cc1Cl)NCC1=CC=CS1)C1=NN=NN1[1][3] |
| InChI Key | HMEDEBAJARCKCT-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for its formulation, delivery, and disposition in biological systems.
| Property | Value | Source |
| Melting Point | 218-221 °C | ChemicalBook |
| Boiling Point | 671.1°C at 760mmHg | BOC Sciences[5] |
| Solubility | DMSO: 74 mg/mL (199.54 mM) | Selleck Chemicals |
| Water: Insoluble | Selleck Chemicals | |
| Ethanol: Insoluble | Selleck Chemicals | |
| pKa (Strongest Acidic) | 3.58 ± 0.10 | ChemicalBook |
| LogP | 2.38 | DrugBank Online |
Pharmacological Properties
This compound is a high-ceiling loop diuretic with a pharmacological profile that influences its clinical application and research use.
Mechanism of Action
The primary mechanism of action of this compound is the potent inhibition of the Na+-K+-2Cl- cotransporter (NKCC1) located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[2] By blocking this transporter, this compound prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased concentration of these ions in the tubular fluid, which in turn causes an osmotic increase in water excretion, resulting in diuresis.
Figure 1. Mechanism of action of this compound on the Na-K-Cl cotransporter (NKCC1) in the thick ascending limb of the loop of Henle.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are summarized in the following table.
| Parameter | Value (in humans unless specified) | Source |
| Bioavailability (Oral) | Approximately 10% | Clinical Pharmacology & Therapeutics |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | DrugBank Online |
| Protein Binding | >95% (to 4% human serum albumin) | DrugBank Online |
| Volume of Distribution (Vd) | 0.262 L/kg | DrugBank Online |
| Metabolism | Considerable first-pass metabolism. In humans, only this compound and its glucuronide are detected. | DrugBank Online |
| Elimination Half-life (t1/2) | 2-3 hours | DrugBank Online |
| Clearance | Total body clearance: 112 mL/minRenal clearance: 41.6 mL/min | DrugBank Online |
| Excretion | Primarily renal, with active secretion in the proximal tubule. | DrugBank Online |
Pharmacodynamics
The diuretic effect of this compound is dose-dependent. Following oral administration, its diuretic profile is comparable to that of furosemide. However, when administered intravenously, this compound exhibits a significantly greater diuretic effect.
Experimental Protocols
This section outlines general methodologies for the synthesis, analysis, and biological evaluation of this compound based on available literature. These are intended as a guide and may require optimization for specific laboratory conditions.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A general workflow is outlined below, based on patent literature.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. KR20110129622A - this compound manufacturing method - Google Patents [patents.google.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
In-silico modeling of Azosemide-NKCC1 interaction
An In-Depth Technical Guide to the In-Silico Modeling of the Azosemide-NKCC1 Interaction
Introduction
The Na-K-Cl cotransporter 1 (NKCC1), encoded by the SLC12A2 gene, is a crucial membrane protein that facilitates the electroneutral transport of one Na⁺, one K⁺, and two Cl⁻ ions across the cell membrane.[1] This transporter plays a vital role in regulating cell volume, maintaining intracellular chloride homeostasis, and controlling ion absorption and secretion in various tissues.[2] Aberrant NKCC1 activity has been implicated in a range of pathologies, including neurological disorders like epilepsy and autism, as well as cerebral edema.[3]
This compound, a loop diuretic, has emerged as a potent inhibitor of NKCC1.[4] Unlike other diuretics such as bumetanide, this compound lacks a carboxylic acid group, a structural feature that may enhance its ability to cross the blood-brain barrier.[3] Understanding the molecular interactions between this compound and NKCC1 is paramount for the development of more selective and potent inhibitors. In-silico modeling, encompassing techniques like molecular docking and molecular dynamics simulations, provides a powerful and cost-effective approach to elucidate these interactions at an atomic level, guiding rational drug design and discovery.[5]
This technical guide provides a comprehensive overview of the in-silico methodologies used to model the this compound-NKCC1 interaction, supported by experimental data and detailed protocols.
This compound and its Target: NKCC1
This compound is a sulfonamide-based loop diuretic that exhibits high potency against NKCC1.[3] It is structurally distinct from diuretics like bumetanide, which may confer different pharmacokinetic and pharmacodynamic properties.
NKCC1 is a member of the cation-chloride cotransporter (CCC) family.[2] It exists as a dimer, with each protomer consisting of 12 transmembrane domains and large intracellular N- and C-terminal domains that are crucial for its regulation.[1][6] The transporter operates via a rocking-bundle mechanism, alternating between outward-open and inward-open conformations to shuttle ions across the membrane.[6][7] Two main splice variants have been identified in humans: a full-length transcript (hNKCC1A) and a shorter variant (hNKCC1B), which is notably enriched in the brain.[3]
Quantitative Data: Inhibitory Potency
Experimental assays, primarily using Xenopus oocyte heterologous expression systems, have quantified the inhibitory potency of this compound and other loop diuretics on human NKCC1 isoforms. This compound has been shown to be approximately four times more potent than the widely studied bumetanide.[8]
| Compound | Target Isoform | IC₅₀ (µM) | Reference |
| This compound | hNKCC1A | 0.246 | [3][4][8][9] |
| This compound | hNKCC1B | 0.197 | [3][4][8][9] |
| Bumetanide | hNKCC1A | ~1.0 | [10] |
| Bumetanide | hNKCC1B | ~0.8 | |
| Furosemide | hNKCC1A | ~6.0 | [10] |
| Furosemide | hNKCC1B | ~5.0 | [10] |
| Torsemide | hNKCC1A | Not specified | |
| Torsemide | hNKCC1B | Not specified | |
| Ethacrynic Acid | Not specified | ~1600-3000 | [10] |
In-Silico Modeling Workflow
The computational investigation of the this compound-NKCC1 interaction follows a multi-step process designed to predict the binding mode and stability of the complex.
Protein Structure Preparation
The foundation of any in-silico study is a high-resolution 3D structure of the target protein. Recent cryo-electron microscopy (cryo-EM) studies have provided structures of human and zebrafish NKCC1.[2][11]
-
Starting Structure : The human NKCC1 structure (e.g., PDB ID: 7D10) or the zebrafish ortholog (e.g., PDB ID: 6NPL) can be used.[10] The human model is often preferred for clinical relevance.
-
Preprocessing : The raw PDB file must be processed. This includes adding hydrogen atoms, assigning correct protonation states to titratable residues (e.g., Histidine), removing water molecules not involved in binding, and filling in any missing loops or side chains using tools like Prime (Schrödinger) or Modeller.
-
System Setup : For molecular dynamics, the protein is embedded in a realistic lipid bilayer (e.g., POPC) and solvated in an explicit water model (e.g., TIP3P) with physiological ion concentrations (e.g., 150 mM NaCl).[5]
Ligand Preparation
The 3D structure of this compound is prepared for docking.
-
Structure Generation : A 2D structure of this compound is converted into a 3D conformer.
-
Protonation and Tautomeric States : The correct protonation state at physiological pH is determined.
-
Energy Minimization : The ligand's geometry is optimized using a suitable force field (e.g., OPLS). Tools like LigPrep (Schrödinger) are commonly used for this process.[10]
Molecular Docking
Molecular docking predicts the preferred orientation of this compound within the NKCC1 binding site.
-
Binding Site Definition : The binding site is defined based on experimental data or from the location of co-crystallized ligands in homologous structures. For NKCC1, the binding cavity is located within the transmembrane domain, accessible from the extracellular side.[5][12] Key residues, such as M382 in human NKCC1 (M304 in zebrafish), have been identified as crucial for inhibitor binding.[5]
-
Docking Algorithm : Programs like Glide (Schrödinger) or AutoDock Vina are used to dock the prepared this compound structure into the defined binding site.[5][10] The algorithm samples various poses and scores them based on a scoring function that estimates binding affinity. The top-ranked poses are selected for further analysis.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and stability of the this compound-NKCC1 complex over time.
-
Simulation Setup : The docked complex, embedded in the membrane environment, is used as the starting point. The system is gradually heated to physiological temperature (310 K) and equilibrated.
-
Production Run : A long-duration simulation (e.g., 500-800 ns) is performed to observe the conformational changes and interactions.[5]
-
Analysis : Trajectories are analyzed to assess the stability of the ligand's binding pose (using Root Mean Square Deviation - RMSD), identify key protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts), and understand the role of individual residues and ions in stabilizing the complex.[5]
Binding Free Energy Calculation
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy (ΔG_bind) of the this compound-NKCC1 complex from the MD simulation trajectory.[5] This provides a more accurate estimation of binding affinity than docking scores alone.
Regulatory Signaling Pathway of NKCC1
The activity of NKCC1 is tightly regulated by a phosphorylation cascade involving With-No-Lysine (WNK) kinases and their downstream targets, STE20/SPS1-related proline-alanine-rich protein kinase (SPAK) and oxidative stress response 1 (OSR1).[1] Dephosphorylation is mediated by protein phosphatase 1 (PP1).[1]
Experimental Protocols
Protocol 1: Heterologous Expression and IC₅₀ Determination in Xenopus Oocytes
This method is the standard for characterizing the potency of NKCC1 inhibitors.[3][8]
-
Oocyte Preparation : Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.
-
cRNA Injection : Oocytes are microinjected with cRNA encoding the human NKCC1A or NKCC1B isoform. Uninjected oocytes serve as a control. The oocytes are then incubated for 3-5 days to allow for protein expression.
-
⁸⁶Rb⁺ Uptake Assay : NKCC1 activity is measured by quantifying the uptake of the potassium congener, radioactive Rubidium (⁸⁶Rb⁺).
-
Oocytes are pre-incubated in a Cl⁻-free medium to stimulate NKCC1 activity.
-
Uptake is initiated by transferring the oocytes to an uptake solution containing ⁸⁶Rb⁺ and varying concentrations of the inhibitor (e.g., this compound).
-
After a defined incubation period, the uptake is stopped by washing the oocytes with an ice-cold, inhibitor-containing solution.
-
-
Data Analysis : Individual oocytes are lysed, and the radioactivity is measured using a scintillation counter. The inhibitor-sensitive component of ⁸⁶Rb⁺ uptake is calculated by subtracting the uptake in the presence of a saturating concentration of an inhibitor from the total uptake.
-
IC₅₀ Calculation : Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.[8]
Protocol 2: Cryo-Electron Microscopy (Cryo-EM) of NKCC1
This protocol outlines the general steps for determining the high-resolution structure of NKCC1.[11][12]
-
Protein Expression and Purification : Human NKCC1 is overexpressed in a suitable cell line (e.g., HEK293).[12] The cells are harvested, and the protein is solubilized from the membrane using detergents (e.g., DDM/CHS). The protein is then purified using affinity chromatography followed by size-exclusion chromatography.
-
Grid Preparation : The purified NKCC1 sample is applied to a cryo-EM grid. The grid is blotted to create a thin film and then plunge-frozen in liquid ethane to vitrify the sample.
-
Data Collection : The frozen grids are loaded into a transmission electron microscope (e.g., Titan Krios). A large dataset of 2D projection images (micrographs) is collected automatically.
-
Image Processing :
-
Motion Correction : Beam-induced motion in the micrographs is corrected.
-
CTF Estimation : The contrast transfer function (CTF) of the microscope is estimated and corrected for.
-
Particle Picking : Individual protein particles are automatically selected from the micrographs.
-
2D Classification : The particles are classified into different 2D class averages to remove junk particles and identify different views.
-
3D Reconstruction : An initial 3D model is generated ab initio or from a reference structure. This model is then refined against the 2D particle images to generate a high-resolution 3D density map.
-
-
Model Building and Refinement : An atomic model of NKCC1 is built into the cryo-EM density map and refined using software like Coot and Phenix.
Conclusion
The in-silico modeling of the this compound-NKCC1 interaction, anchored by robust experimental data, provides critical insights into the molecular basis of NKCC1 inhibition. By combining molecular docking with dynamic simulations, researchers can predict binding poses, identify key interacting residues, and estimate binding affinities. This computational framework, validated by experimental protocols such as ⁸⁶Rb⁺ uptake assays and cryo-EM, accelerates the structure-based design of novel, more potent, and selective NKCC1 inhibitors. Such advancements are essential for developing new therapeutic strategies for a variety of neurological and physiological disorders linked to dysfunctional NKCC1 activity.[5][13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structure and mechanism of the cation-chloride cotransporter NKCC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Role of Monovalent Ions in the NKCC1 Inhibition Mechanism Revealed through Molecular Simulations [mdpi.com]
- 6. Cation Chloride Cotransporter NKCC1 Operates through a Rocking-Bundle Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. S-EPMC6026185 - this compound is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B. - OmicsDI [omicsdi.org]
- 10. iris.cnr.it [iris.cnr.it]
- 11. embopress.org [embopress.org]
- 12. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Azosemide Pharmacokinetics and Bioavailability in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azosemide is a loop diuretic investigated for its potential in managing edematous states and hypertension. Understanding its pharmacokinetic (PK) and bioavailability profile in preclinical models is crucial for predicting its behavior in humans and designing safe and effective clinical trials. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) characteristics in various animal models.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been primarily investigated in rats, with additional data available for dogs and rabbits. These studies reveal species-specific differences in its absorption, metabolism, and elimination pathways.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound observed in different preclinical models.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous and Oral Administration)
| Parameter | Intravenous (IV) Dose | Oral (PO) Dose | Reference |
| Dose Range | 5, 10, 20, and 30 mg/kg | 5, 10, 20, and 30 mg/kg | [1] |
| Half-life (t½) | Dose-dependent | Not specified | [1] |
| Mean Residence Time (MRT) | Dose-dependent | Not specified | [1] |
| Volume of Distribution (Vss) | Dose-dependent | Not applicable | [1] |
| Total Body Clearance (CL) | Dose-dependent | Not specified | [1] |
| Renal Clearance (CLR) | Dose-dependent | Not specified | [1] |
| Non-renal Clearance (CLNR) | Dose-dependent | Not specified | [1] |
| Absorption (%) | Not applicable | ~93.5% (5 mg/kg), ~79.1% (10 mg/kg), ~86.1% (20 mg/kg), ~71.5% (30 mg/kg) | [1] |
Note: The pharmacokinetic parameters for intravenous administration in rats were found to be dose-dependent, suggesting saturable metabolism.[1]
Table 2: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)
| Parameter | Value | Reference |
| Oral Bioavailability | 23.8% to 47.3% | [2] |
| Elimination Half-life (t½) | 2 to 2.5 hours | [2] |
| Time to Peak Plasma Concentration (Tmax) | 3 to 4 hours | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Rabbits (Intravenous Administration)
| Parameter | 1-min Infusion (1 mg/kg) | 4-hour Infusion (1 mg/kg) | Reference |
| Terminal Half-life (t½) | 70.5 min | 107 min | [3] |
| Total Body Clearance (CL) | 5.88 mL/min/kg | 8.32 mL/min/kg | [3] |
| Renal Clearance (CLR) | 3.45 mL/min/kg | 6.51 mL/min/kg | [3] |
| Mean Residence Time (MRT) | 18.5 min | 31.7 min | [3] |
Table 4: Protein Binding of this compound
| Species | Protein | Concentration Range | Binding (%) | Reference |
| Human | 4% Human Serum Albumin | 10 to 100 µg/mL | > 95% | [4] |
Metabolism
Metabolism of this compound shows significant variation between species. In rats, extensive metabolism has been observed, with eleven metabolites identified, including M1, glucuronide conjugates of both M1 and this compound, thiophenemethanol, thiophenecarboxylic acid, and its glycine conjugate.[4] In contrast, studies in humans have only detected this compound and its glucuronide, suggesting a less complex metabolic pathway in humans compared to rats.[4][5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic studies. Below are outlines of key experimental protocols cited in the literature.
In Vivo Pharmacokinetic Studies in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Sample Collection: Blood and urine samples collected at various time points.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of this compound and its metabolites in biological matrices.[6] While a specific, detailed protocol for this compound in rat plasma was not available in the searched literature, a general approach for furosemide (a related loop diuretic) analysis in rat plasma can be adapted. This typically involves protein precipitation followed by HPLC analysis.[7]
In Vivo Pharmacokinetic Studies in Dogs
-
Animal Model: Healthy mixed-breed dogs.[1]
-
Drug Administration: Single oral doses of this compound (1, 5, or 10 mg/kg) were administered.[1]
-
Sample Collection: Urine and blood samples were collected at intervals for 24 hours.[1]
-
Analytical Method: Plasma concentrations of this compound were determined to assess pharmacokinetic parameters. The specific analytical method was not detailed in the provided search results.
In Vivo Pharmacokinetic Studies in Rabbits
-
Animal Model: Six rabbits were used in a study evaluating arterial and venous blood sampling.[4]
-
Drug Administration: A rapid 5-second intravenous bolus dose was administered.[4] In another study, a total dose of 1 mg/kg was administered as a 1-minute or 4-hour intravenous infusion.[3]
-
Sample Collection: Arterial and venous plasma samples were collected simultaneously.[4]
-
Analytical Method: HPLC was used for the determination of this compound concentrations in plasma.[4]
Protein Binding Assay
-
Method: Equilibrium dialysis.[4]
-
Procedure: The binding of this compound to 4% human serum albumin was assessed at concentrations ranging from 10 to 100 µg/mL.[4]
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for preclinical pharmacokinetic studies of this compound.
Caption: Workflow for a typical pharmacokinetic study of this compound in rats.
References
- 1. Assessment of diuretic effects and changes in plasma aldosterone concentration following oral administration of a single dose of furosemide or this compound in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. The effect of intravenous infusion time on the pharmacokinetics and pharmacodynamics of the same total dose of this compound in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arterial and venous blood sampling in pharmacokinetic studies: this compound in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal actions of this compound. 1. Clearance investigations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. farmaciajournal.com [farmaciajournal.com]
An In-depth Technical Guide on the Diuretic Versus Natriuretic Effects of Azosemide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azosemide, a potent loop diuretic, exerts its therapeutic effects by inhibiting the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle. This action leads to a significant increase in the urinary excretion of sodium, chloride, and water, classifying it as a high-ceiling diuretic. This technical guide provides a comprehensive analysis of the diuretic and natriuretic properties of this compound, presenting quantitative data from comparative studies with furosemide, detailed experimental protocols for its evaluation, and an exploration of the underlying cellular and signaling pathways. The information is intended to serve as a resource for researchers and professionals involved in the study and development of diuretic therapies.
Introduction
Loop diuretics are a cornerstone in the management of edematous states associated with congestive heart failure, liver cirrhosis, and renal disease, as well as in the treatment of hypertension.[1] this compound is a monosulfamyl diuretic that, like other drugs in its class, acts on the thick ascending limb of the loop of Henle.[2] Its primary mechanism of action involves the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2 in the kidney), which is responsible for the reabsorption of a significant portion of filtered sodium.[1][3] By blocking this transporter, this compound promotes both diuresis (increased urine volume) and natriuresis (increased sodium excretion).[3] Understanding the distinct characteristics of this compound's diuretic and natriuretic effects is crucial for its optimal clinical application and for the development of novel diuretic agents.
Comparative Quantitative Analysis: this compound vs. Furosemide
Clinical and preclinical studies have sought to quantify and compare the diuretic and natriuretic potency and efficacy of this compound relative to furosemide, the most commonly prescribed loop diuretic. The following tables summarize key quantitative findings from these studies.
Table 1: Comparative Effects on Urine Volume and Electrolyte Excretion in Healthy Volunteers
| Parameter | This compound (60 mg, oral) | Furosemide (40 mg, oral) | Study Reference |
| 6-Hour Cumulative Urine Volume (ml) | 2930 +/- 109 | 2488 +/- 163 | [4] |
Table 2: Comparative Effects of Equal Doses on Cumulative Excretion in Healthy Subjects
| Parameter (Cumulative Excretion over 12 hours) | This compound (20, 40, 80 mg) | Furosemide (20, 40, 80 mg) | Key Findings | Study Reference |
| Urine Volume | No significant difference | No significant difference | Similar diuretic effect at equivalent oral doses. | [2][5] |
| Sodium (Na+) Excretion | No significant difference | No significant difference | Similar natriuretic effect at equivalent oral doses. | [2][5] |
| Chloride (Cl-) Excretion | No significant difference | No significant difference | Similar chloruretic effect at equivalent oral doses. | [2][5] |
| Potassium (K+) Excretion | Less potassium excretion at 40 mg dose | Higher potassium excretion at 40 mg dose | This compound may have a potassium-sparing advantage at certain doses. | [2][5] |
Table 3: Comparative Potency
| Administration Route | Relative Potency (this compound vs. Furosemide) | Study Reference |
| Intravenous | 5.5 - 8 times greater | [6] |
| In Vitro (isolated perfused tubules) | Approximately 5 times more potent | [7] |
Table 4: Effects in Patient Populations (Heart Failure)
| Patient Population | Intervention | Key Outcome | Study Reference |
| Chronic Heart Failure (CHF) Outpatients | Switch from Furosemide to this compound | Significant decrease in body weight and plasma BNP and ANP levels after 3 months. | [8] |
| Heart Failure with Preserved Ejection Fraction (HFpEF) | This compound (long-acting) vs. Furosemide (short-acting) | This compound was associated with a reduced risk of adverse cardiac events. | [9] |
Experimental Protocols
The following sections detail standardized methodologies for assessing the diuretic and natriuretic effects of this compound.
In Vitro Assessment: Isolated Perfused Renal Tubule Assay
This protocol allows for the direct investigation of a drug's effect on a specific segment of the nephron, eliminating systemic variables.
Objective: To determine the direct inhibitory effect of this compound on the Na+-K+-2Cl- cotransporter in the thick ascending limb (TAL) of the loop of Henle.
Methodology:
-
Tubule Dissection:
-
Tubule Perfusion:
-
The dissected tubule is transferred to a perfusion chamber on the stage of an inverted microscope.
-
The tubule is mounted on a system of concentric glass pipettes. The inner pipette is advanced into the tubule lumen for perfusion, while the outer holding pipette secures the tubule.[10]
-
The tubule is perfused with an artificial tubular fluid containing labeled substances (e.g., inulin) to measure water reabsorption. The bath contains a similar physiological solution.
-
-
Experimental Procedure:
-
A baseline period of perfusion is established to measure basal ion transport and transepithelial voltage.
-
This compound is added to the luminal perfusate at various concentrations.
-
Changes in transepithelial voltage, a marker of active salt transport in the TAL, are continuously monitored.
-
Samples of the collected perfusate and bathing solution are analyzed for ion concentrations (Na+, K+, Cl-) to determine net ion flux.
-
-
Data Analysis:
-
The inhibitory effect of this compound is quantified by the reduction in transepithelial voltage and net chloride reabsorption.
-
A dose-response curve can be generated to determine the IC50 of the drug.
-
In Vivo Assessment: Diuretic and Natriuretic Response in Animal Models
Objective: To evaluate the diuretic and natriuretic effects of this compound in a whole-animal model.
Methodology:
-
Animal Preparation:
-
Animals (e.g., rats, dogs) are housed in metabolic cages to allow for the separate collection of urine and feces.
-
Animals are given a standardized diet and access to water to ensure stable baseline conditions.
-
-
Drug Administration:
-
A baseline 24-hour urine collection is performed.
-
This compound is administered via the desired route (oral or intravenous) at various doses. A vehicle control group is also included.
-
-
Sample Collection and Analysis:
-
Urine is collected at predetermined intervals (e.g., every 2, 4, 6, 12, and 24 hours) after drug administration.
-
For each collection period, urine volume is recorded.
-
Urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
The diuretic effect is determined by the change in urine volume from baseline.
-
The natriuretic effect is determined by the total amount of sodium excreted (urine volume x urine sodium concentration).
-
Dose-response curves for diuresis and natriuresis are constructed.
-
Human Clinical Trial Protocol for Assessing Diuretic Response
Objective: To compare the diuretic and natriuretic effects of this compound and a comparator drug (e.g., furosemide) in healthy human volunteers.
Methodology:
-
Study Design:
-
A randomized, double-blind, crossover study design is often employed.
-
Subjects receive a single dose of this compound, the comparator drug, and placebo in a randomized order, with a washout period between treatments.
-
-
Subject Population:
-
Healthy adult volunteers with normal renal function.
-
Exclusion criteria include a history of kidney disease, cardiovascular disease, or use of medications that could interfere with renal function.
-
-
Procedure:
-
Subjects are hydrated with a standard volume of water to ensure a consistent state of hydration.
-
A baseline urine sample is collected.
-
The study drug is administered orally.
-
Urine is collected at fixed intervals (e.g., hourly for the first 8 hours, then in pooled collections up to 24 hours).[4][5]
-
Blood samples may be drawn at intervals to determine the pharmacokinetic profile of the drug.
-
-
Measurements:
-
Urine volume for each collection period.
-
Urinary concentrations of sodium, potassium, and chloride.
-
Serum electrolyte levels.
-
Plasma drug concentrations.
-
-
Data Analysis:
-
The primary endpoints are typically the cumulative urine output and cumulative sodium excretion over a specified period (e.g., 8 or 24 hours).
-
The time course of diuresis and natriuresis is also analyzed.
-
The effects of the different treatments are compared using appropriate statistical methods.
-
Signaling Pathways and Mechanism of Action
The primary molecular target of this compound is the Na+-K+-2Cl- cotransporter, located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[3]
Inhibition of the Na+-K+-2Cl- Cotransporter
The inhibition of this transporter disrupts the reabsorption of sodium and chloride from the tubular fluid. This leads to an increased concentration of these ions in the distal parts of the nephron, which in turn osmotically retains water, resulting in diuresis. The increased delivery of sodium to the distal tubule can also lead to increased potassium excretion.
Caption: Figure 1: Mechanism of this compound Action on the NKCC2 Transporter.
Recent structural studies have elucidated how loop diuretics bind to NKCC1. Furosemide and bumetanide utilize a carboxyl group to coordinate and co-occlude a potassium ion within the transporter, while torsemide expels the potassium ion from its binding site.[3][13] This provides a molecular basis for the inhibitory action of these drugs.
Regulatory Signaling Pathways
The activity of the NKCC2 transporter is not static and is subject to regulation by various signaling pathways.
One such pathway involves cGMP-dependent protein kinase I (cGKI). Studies have shown that furosemide administration can lead to the phosphorylation and activation of NKCC2, a process that appears to be mediated by cGKI.[2] This suggests a potential compensatory mechanism in response to diuretic-induced inhibition.
Caption: Figure 2: Signaling Pathways in this compound Action and Regulation.
Conclusion
This compound is a potent loop diuretic with a well-defined mechanism of action centered on the inhibition of the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle. Quantitative comparisons with furosemide reveal a similar oral diuretic and natriuretic profile at equivalent doses, though this compound exhibits significantly greater potency when administered intravenously and may have a more favorable profile regarding potassium excretion. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of this compound and other novel diuretic compounds. A deeper understanding of the molecular interactions and regulatory signaling pathways, such as the emerging role of the cGMP/cGKI pathway, will be instrumental in the development of more targeted and effective diuretic therapies. This guide serves as a technical resource to support these ongoing research and development efforts.
References
- 1. pnas.org [pnas.org]
- 2. Regulation of the Na(+)-K(+)-2Cl(-) cotransporter by cGMP/cGMP-dependent protein kinase I after furosemide administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Hormonal response to acute diuresis--a comparative study of furosemide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a "loop" diuretic, and furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documentsdelivered.com [documentsdelivered.com]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. Loop diuretics reduce hypoxic damage to proximal tubules of the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sketchviz.com [sketchviz.com]
- 10. scispace.com [scispace.com]
- 11. Protocol for isolating murine kidney tubules and ex vivo cell death assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for isolating murine kidney tubules and ex vivo cell death assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Azosemide's Role in Cellular Ion Homeostasis: A Technical Guide
Introduction
Azosemide is a potent loop diuretic utilized in the clinical management of hypertension and edematous states associated with conditions such as congestive heart failure, renal dysfunction, and liver cirrhosis.[1] While its systemic effects are well-documented, a deeper understanding of its molecular and cellular mechanisms is crucial for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its interaction with cellular ion transporters and its subsequent impact on ion homeostasis. We will delve into quantitative data, experimental protocols, and the signaling pathways influenced by this compound.
Core Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter
The primary molecular target of this compound is the Na-K-2Cl cotransporter (NKCC), a membrane protein that plays a critical role in the electroneutral transport of one sodium (Na+), one potassium (K+), and two chloride (Cl-) ions across the cell membrane.[2][3] This transporter is fundamental to maintaining cellular volume and regulating intracellular chloride concentrations.
This compound exerts its effects by inhibiting the function of NKCC.[1][3] In the kidney, it specifically targets the NKCC2 isoform located in the thick ascending limb of the loop of Henle, leading to a reduction in the reabsorption of sodium, potassium, and chloride ions.[1][3] This inhibition results in increased excretion of these ions and water, producing a diuretic effect that lowers blood volume and pressure.[1][3]
Beyond its diuretic action, this compound is also a potent inhibitor of the ubiquitously expressed NKCC1 isoform.[2][4] NKCC1 is involved in various physiological processes, including neuronal chloride homeostasis, and has been implicated in several brain disorders.[4][5] The potent inhibition of NKCC1 by this compound suggests its potential for therapeutic applications beyond its established use as a diuretic.[2][4]
Quantitative Data
The following tables summarize key quantitative data regarding the inhibitory potency and pharmacokinetic properties of this compound.
Table 1: Inhibitory Potency (IC50) of this compound and Other Loop Diuretics on Human NKCC1 Isoforms
| Compound | IC50 for hNKCC1A (µM) | IC50 for hNKCC1B (µM) |
| This compound | 0.246 | 0.197 |
| Bumetanide | 0.945 | 0.842 |
| Furosemide | 5.15 | 5.82 |
Data sourced from Hampel et al., 2018.[4]
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value |
| Peak Plasma Concentration (Oral) | 3-4 hours |
| Terminal Half-Life | 2-3 hours |
| Absolute Oral Bioavailability | ~20.4% |
| Protein Binding (to 4% human serum albumin) | >95% |
| Total Body Clearance | 112 ml/min |
| Renal Clearance | 41.6 ml/min |
Data sourced from Lee et al., 2003.[6]
Experimental Protocols
1. Determination of NKCC1 Inhibition using the Xenopus Oocyte Heterologous Expression System
This protocol describes the methodology used to determine the inhibitory potency (IC50) of this compound on the human NKCC1A and NKCC1B splice variants.[4][5]
-
Preparation of Oocytes: Xenopus laevis oocytes are surgically removed and treated with collagenase to defolliculate them.
-
cRNA Injection: Oocytes are injected with cRNA encoding either hNKCC1A or hNKCC1B. Uninjected oocytes from the same batch serve as controls.
-
Incubation: The oocytes are incubated for several days to allow for the expression of the cotransporter protein.
-
Ion Flux Assay:
-
Oocytes are pre-incubated in a chloride-free medium to stimulate NKCC activity.
-
They are then transferred to an uptake medium containing a specific concentration of the inhibitor (e.g., this compound) and the radioactive tracer 86Rb+ (a congener of K+).
-
After a defined incubation period, the uptake is stopped by washing the oocytes with an ice-cold, isotope-free solution.
-
Individual oocytes are lysed, and the intracellular 86Rb+ is quantified using a scintillation counter.
-
-
Data Analysis: The inhibitor-sensitive 86Rb+ uptake is calculated by subtracting the uptake in the presence of a high concentration of an inhibitor (e.g., bumetanide) from the total uptake. The IC50 value is then determined by fitting the concentration-response data to a sigmoid curve.
2. Measurement of Intracellular Ion Concentrations using Fluorescent Indicators
This protocol provides a general overview of a common method to assess the impact of this compound on intracellular ion concentrations.[7][8]
-
Cell Loading: The cells of interest are loaded with an ion-sensitive fluorescent indicator dye. This is often achieved by incubating the cells with the acetoxymethyl (AM) ester form of the dye, which is membrane-permeant.[7] Once inside the cell, intracellular esterases cleave the AM ester, trapping the fluorescent indicator in the cytosol.[7]
-
Fluorescence Microscopy: The loaded cells are placed on the stage of a fluorescence microscope equipped with a light source for excitation and a sensitive camera for detection.
-
Baseline Measurement: The baseline fluorescence intensity of the indicator is measured before the application of this compound. For ratiometric dyes (e.g., Fura-2 for Ca2+), the ratio of fluorescence emission at two different excitation wavelengths is recorded.[8]
-
Application of this compound: A known concentration of this compound is added to the extracellular medium.
-
Time-Lapse Imaging: The fluorescence intensity (or ratio) is monitored over time to observe changes in the intracellular ion concentration induced by this compound.
-
Calibration: At the end of the experiment, an in-situ calibration is often performed using ionophores to equilibrate the intracellular and extracellular ion concentrations, allowing the fluorescence signal to be converted into an absolute ion concentration.[7]
Visualizations
Caption: Mechanism of this compound action on the NKCC1 cotransporter.
Caption: Experimental workflow for determining this compound's IC50 on NKCC1.
Caption: Comparative potency of loop diuretics on NKCC1.
Signaling Pathways and Downstream Effects
The primary consequence of this compound-induced NKCC1 inhibition is a reduction in the influx of Na+, K+, and Cl- ions into the cell. This directly impacts intracellular ion homeostasis, most notably by lowering the intracellular chloride concentration. In many cell types, including neurons, the regulation of intracellular chloride is crucial for determining the response to neurotransmitters like GABA.
While the direct molecular interaction of this compound is with the NKCC1 transporter, the resulting alterations in ion gradients can have widespread downstream effects on cellular function. These can include:
-
Cell Volume Regulation: As NKCC1 is a key player in regulatory volume increase, its inhibition by this compound can impair a cell's ability to recover from shrinkage in hypertonic environments.
-
Neuronal Excitability: In the nervous system, NKCC1 contributes to the maintenance of high intracellular chloride levels in developing and some adult neurons.[4] Inhibition of NKCC1 by this compound can lead to a hyperpolarizing shift in the GABAergic reversal potential, potentially altering neuronal excitability. This is an area of active research for the development of novel therapeutics for neurological disorders.[4][5]
Currently, specific signaling cascades directly activated or inhibited by this compound, independent of its effect on ion transport, are not well-defined in the scientific literature. The majority of its known cellular effects are considered to be a direct consequence of its potent inhibition of the Na-K-2Cl cotransporter.
This compound is a powerful pharmacological tool for modulating cellular ion homeostasis. Its primary mechanism of action is the potent inhibition of the Na-K-2Cl cotransporter, with a particularly high affinity for the NKCC1 isoform.[4][9] This makes it significantly more potent than other loop diuretics like bumetanide and furosemide in this regard.[4] The ability of this compound to profoundly alter intracellular ion concentrations, particularly chloride, underscores its therapeutic efficacy as a diuretic and highlights its potential for investigation in other pathological conditions where NKCC1 function is dysregulated. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound in cellular physiology and pharmacology.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotr… [ouci.dntb.gov.ua]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thermofisher.com [thermofisher.com]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. selleckchem.com [selleckchem.com]
Methodological & Application
Application Note & Protocol: Cell-Based Assays for Screening Azosemide Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azosemide is a potent loop diuretic used in the management of edema and hypertension.[1][2][3] Its therapeutic effect is primarily attributed to its role as an inhibitor of the Na-K-2Cl cotransporter, particularly the NKCC1 isoform.[4][5] this compound blocks the reabsorption of sodium, potassium, and chloride ions in the thick ascending limb of the loop of Henle, leading to increased excretion of these ions and water.[3][5] Understanding the efficacy and potency of this compound and other potential NKCC1 inhibitors requires robust and reliable screening methods. This document provides detailed protocols for cell-based assays designed to screen and characterize the efficacy of this compound.
The primary target of this compound, the NKCC1 cotransporter, is an electroneutral transporter, meaning it does not generate a net electrical current during its transport cycle. This characteristic makes traditional electrophysiological methods challenging for high-throughput screening.[6][7] Therefore, ion flux-based assays are the preferred method for evaluating NKCC1 activity. This application note will focus on a non-radioactive rubidium flux assay, a well-established and high-throughput compatible method for screening NKCC1 inhibitors.[6][7]
Signaling Pathway of this compound Action
This compound exerts its diuretic effect by directly inhibiting the NKCC1 cotransporter located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition disrupts the normal reabsorption of ions, leading to diuresis.
Caption: Mechanism of this compound action on the NKCC1 cotransporter.
Experimental Protocols
Protocol 1: Non-Radioactive Rubidium Flux Assay for NKCC1 Inhibition
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on NKCC1 activity using a non-radioactive rubidium (Rb+) flux assay. Rubidium is used as a tracer for potassium, as it is transported by NKCC1.
Materials:
-
HEK293 cells stably expressing human NKCC1 (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Pre-incubation Buffer (e.g., Chloride-free buffer: 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 5 mM glucose, 20 mM HEPES, pH 7.4)
-
Flux Buffer (e.g., 135 mM NaCl, 5 mM RbCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM glucose, 20 mM HEPES, pH 7.4)
-
Lysis Buffer (e.g., 0.1% Triton X-100 in deionized water)
-
This compound stock solution (in DMSO)
-
Bumetanide (positive control, stock in DMSO)
-
Ouabain (to inhibit Na+/K+-ATPase, stock in water)
-
96-well cell culture plates
-
Atomic Absorption Spectrometer or a dedicated ion channel reader
Experimental Workflow:
Caption: Workflow for the non-radioactive rubidium flux assay.
Procedure:
-
Cell Seeding: Seed HEK293-NKCC1 cells into a 96-well plate at a density of 50,000-100,000 cells/well and culture for 24-48 hours.
-
Pre-incubation:
-
Wash the cells once with PBS.
-
Add 100 µL of pre-incubation buffer (chloride-free) to each well.
-
Incubate for 10-15 minutes at 37°C to activate NKCC1.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the positive control (Bumetanide) in pre-incubation buffer.
-
Add the compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 10-20 minutes at 37°C.
-
-
Stimulation of Rubidium Influx:
-
Prepare the Flux Buffer containing 5 mM RbCl and 100 µM Ouabain (to block Rb+ uptake via the Na+/K+-ATPase).
-
Remove the pre-incubation buffer containing the compounds.
-
Add 50 µL of Flux Buffer to each well.
-
-
Incubation: Incubate the plate for 5-10 minutes at 37°C to allow for rubidium influx.
-
Washing:
-
Rapidly aspirate the Flux Buffer.
-
Wash the cells three times with 200 µL of ice-cold PBS to remove extracellular rubidium.
-
-
Cell Lysis:
-
Add 50 µL of Lysis Buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Measurement:
-
Transfer the cell lysates to a new 96-well plate suitable for analysis.
-
Measure the intracellular rubidium concentration using an Atomic Absorption Spectrometer or a dedicated ion channel reader.
-
-
Data Analysis:
-
Calculate the percentage of NKCC1-mediated rubidium influx for each concentration of this compound.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Data Presentation
The quantitative data obtained from the rubidium flux assay can be summarized in the following tables for clear comparison and analysis.
Table 1: Dose-Response of this compound on NKCC1-mediated Rubidium Influx
| This compound Concentration (µM) | Mean Rubidium Influx (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 1000 | 50 | 0 |
| 0.01 | 950 | 45 | 5 |
| 0.1 | 750 | 38 | 25 |
| 0.2 | 520 | 26 | 48 |
| 0.5 | 280 | 14 | 72 |
| 1 | 150 | 8 | 85 |
| 10 | 50 | 5 | 95 |
Table 2: IC50 Values for NKCC1 Inhibitors
| Compound | IC50 (µM) | 95% Confidence Interval |
| This compound | 0.22 | 0.18 - 0.27 |
| Bumetanide (Control) | 0.38 | 0.32 - 0.45 |
Note: The data presented in these tables are for illustrative purposes only and may not represent actual experimental results.
Conclusion
The described cell-based rubidium flux assay provides a robust and high-throughput compatible method for screening and characterizing the efficacy of this compound and other potential NKCC1 inhibitors. The detailed protocol and data presentation format offer a clear framework for researchers in academic and industrial settings to evaluate the potency of compounds targeting the NKCC1 cotransporter, a crucial step in the development of novel diuretics and therapeutics for other NKCC1-related disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. A High-Throughput Screening Assay for NKCC1 Cotransporter Using Nonradioactive Rubidium Flux Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aurorabiomed.com [aurorabiomed.com]
Application Notes and Protocols for Azosemide in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azosemide is a potent loop diuretic that has garnered significant interest for its specific mechanism of action and potential therapeutic applications beyond its diuretic effects.[1] Primarily known for its role in treating edema and hypertension, this compound's molecular target is the Na+-K+-2Cl- cotransporter 1 (NKCC1).[1][2] This cotransporter is crucial for maintaining cellular ion homeostasis and is implicated in various physiological and pathophysiological processes, including neuronal excitability and cell volume regulation.[3][4] Patch clamp electrophysiology is an indispensable tool for investigating the direct effects of compounds like this compound on ion channels and transporters with high temporal and spatial resolution.
These application notes provide a comprehensive guide for utilizing this compound in patch clamp studies to investigate its effects on ion channels, with a primary focus on its well-documented interaction with NKCC1. The protocols outlined below are designed to be adaptable to various cell types expressing the target of interest.
Data Presentation: Quantitative Effects of this compound
The primary molecular target of this compound is the Na+-K+-2Cl- cotransporter (NKCC1). Its potency has been quantified in heterologous expression systems, demonstrating a high affinity for this transporter.
| Target | Isoform | IC50 (µM) | Preparation | Reference |
| NKCC1 | hNKCC1A | 0.246 | Xenopus oocyte expression system | [3][5] |
| NKCC1 | hNKCC1B | 0.197 | Xenopus oocyte expression system | [3][5] |
hNKCC1A and hNKCC1B are two splice variants of the human NKCC1 transporter.[3]
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly inhibiting the function of the NKCC1 cotransporter. This inhibition disrupts the normal influx of Na+, K+, and Cl- ions into the cell, leading to changes in the intracellular chloride concentration and subsequent alterations in cellular processes that are dependent on the chloride gradient.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on NKCC1 activity using whole-cell patch clamp electrophysiology.
Protocol 1: Whole-Cell Patch Clamp Analysis of this compound's Effect on NKCC1
This protocol is adapted from established methods for studying NKCC1 inhibitors like bumetanide and is suitable for cell lines endogenously or heterologously expressing NKCC1.
1. Solution Preparation
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
-
Internal (Pipette) Solution (in mM): 130 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[5] Store at -20°C. On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
2. Cell Preparation
-
Culture cells expressing NKCC1 (e.g., HEK293, CHO, or primary neurons) on glass coverslips suitable for patch clamp recording.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the recording chamber with the external solution at a rate of 1-2 mL/min.
3. Electrophysiological Recording
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the cell at a holding potential of -70 mV.
-
To measure NKCC1 activity, a voltage protocol that elicits transporter-mediated currents is required. One common method is to use a voltage ramp or step protocol. For example, apply voltage ramps from -100 mV to +40 mV over 200 ms.
-
Record baseline currents in the external solution.
-
Apply different concentrations of this compound via the perfusion system and record the currents at each concentration until a steady-state effect is reached.
-
Perform a washout with the external solution to check for the reversibility of the drug effect.
4. Data Analysis
-
Measure the current amplitude at a specific voltage point on the ramp (e.g., +40 mV) before and after this compound application.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Investigating Off-Target Effects on K+ and Cl- Channels (Speculative)
While this compound is a potent NKCC1 inhibitor, investigating potential off-target effects on other ion channels is a critical aspect of drug development. The following is a generalized protocol that can be adapted to study the effects of this compound on voltage-gated potassium (K_v_) or chloride (ClC) channels.
1. Solution Preparation
-
For K_v_ channels:
-
External Solution (in mM): 140 Choline-Cl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH. The use of Choline-Cl reduces Na+ currents.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
For ClC channels:
-
External Solution (in mM): 140 NMDG-Cl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with HCl. NMDG is used as a non-permeant cation.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with CsOH. Cesium is used to block K+ channels.
-
-
This compound Stock Solution: As described in Protocol 1.
2. Cell Preparation and Electrophysiological Recording
-
Use a cell line expressing the specific K+ or Cl- channel of interest.
-
Follow the steps for cell preparation and achieving whole-cell configuration as outlined in Protocol 1.
-
Use appropriate voltage protocols to elicit the currents of interest.
-
For K_v_ channels: From a holding potential of -80 mV, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to activate the channels.
-
For ClC channels: Use a similar voltage step protocol as for K_v_ channels.
-
-
Record baseline currents and then apply this compound at various concentrations to assess its effects.
3. Data Analysis
-
Measure the peak current amplitude at each voltage step before and after drug application.
-
Construct current-voltage (I-V) relationship plots.
-
Analyze changes in channel kinetics, such as activation and inactivation properties.
Logical Relationships and Physiological Consequences
The inhibition of NKCC1 by this compound has a cascade of effects that are of interest to researchers in both basic science and drug development. Understanding these relationships is key to interpreting experimental data.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the NKCC1 cotransporter in various physiological contexts. The protocols provided here offer a framework for conducting detailed electrophysiological investigations into its mechanism of action. While its primary target is well-established, the potential for off-target effects should be considered and can be investigated using adaptations of the provided patch clamp methodologies. These application notes serve as a starting point for researchers to design and execute robust experiments to further elucidate the electrophysiological effects of this compound.
References
- 1. Apical membrane potassium channels in frog diluting segment: stimulation by furosemide [pubmed.ncbi.nlm.nih.gov]
- 2. "Mechanisms for the Potassium Sparing Effects of Furosemide in Mice on " by Bangchen Wang [digitalcommons.unmc.edu]
- 3. Effect of various diuretics on membrane voltage of macula densa cells. Whole-cell patch-clamp experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Na+-K+-Cl− cotransporter (NKCC) maintains the chloride gradient to sustain pacemaker activity in interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NKCC1 cotransporter inactivation underlies embryonic development of chloride-mediated inhibition in mouse spinal motoneuron - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Azosemide-Induced Acute Renal Failure in Canines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are intended for research purposes only. A standardized, validated protocol for inducing acute renal failure in canines using azosemide has not been identified in the peer-reviewed scientific literature. The methodologies described herein are theoretical and extrapolated from the known pharmacodynamics of this compound and general principles of drug-induced nephrotoxicity models. Extreme caution and ethical oversight are paramount when conducting such studies.
Introduction
Acute renal failure (ARF), also known as acute kidney injury (AKI), is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. Inducing ARF in animal models is a critical component of preclinical research to understand its pathophysiology and to develop novel therapeutic interventions. This compound, a loop diuretic, primarily acts by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, leading to potent diuresis.[1] While therapeutically used for managing edema, high doses of loop diuretics can cause significant fluid and electrolyte loss, potentially leading to pre-renal azotemia and acute tubular necrosis. High doses of this compound have been observed to decrease the glomerular filtration rate in canines.[1] This document provides a theoretical framework for utilizing this compound to induce a model of acute renal failure in canines for research applications.
Quantitative Data Presentation
The following tables summarize diuretic dosages of this compound and the comparable loop diuretic, furosemide, as reported in studies on healthy canines. These dosages are for diuretic effect and do not represent established dosages for inducing renal failure.
Table 1: Oral this compound and Furosemide Dosages for Diuresis in Healthy Canines
| Diuretic | Dosage (mg/kg) | Frequency | Study Population | Key Findings | Reference |
| This compound | 1 | Single Dose | 8 mixed-breed dogs | No significant increase in urine output compared to placebo. | [2] |
| This compound | 5 | Single Dose | 8 mixed-breed dogs | Significant increase in urine output for up to 4 hours. 24-hour urine volume similar to furosemide at 2 mg/kg. | [2] |
| This compound | 10 | Single Dose | 8 mixed-breed dogs | Significant, dose-dependent increase in urine output, peaking at 2 hours and lasting for another 2 hours. | [2] |
| Furosemide | 2 | Single Dose | 8 mixed-breed dogs | Significant increase in urine output for 1 to 2 hours. | [2] |
Table 2: Intravenous this compound Dosage for Diuresis in Anesthetized Canines
| Diuretic | Dosage (mg/kg) | Route of Administration | Study Population | Key Findings | Reference |
| This compound | 0.003 | Intra-renal artery | Anesthetized dogs | Diuretic and natriuretic effect only in the injected kidney. | [1] |
| This compound | High Doses (not specified) | Intravenous | Anesthetized dogs | Fall in glomerular filtration rate and PAH clearance. | [1] |
Experimental Protocols
The following is a hypothetical protocol for a dose-finding study to determine the appropriate dosage of this compound for inducing acute renal failure in a canine model. This protocol should be adapted and refined based on institutional animal care and use committee (IACUC) guidelines and preliminary pilot studies.
Animal Model
-
Species: Canine (Beagle dogs are commonly used in toxicological studies).
-
Sex: Male or female (note potential for sex-dependent differences).
-
Age: Young adult (e.g., 1-2 years old).
-
Health Status: Clinically healthy with baseline renal function parameters within the normal range.
Materials
-
This compound (pharmaceutical grade)
-
Vehicle for administration (e.g., sterile saline)
-
Intravenous catheters
-
Metabolic cages for urine collection
-
Blood collection tubes (for serum and plasma)
-
Centrifuge
-
Biochemistry analyzer
-
Hematology analyzer
-
Anesthesia machine and monitoring equipment (as per IACUC protocol)
Experimental Procedure
-
Acclimatization: Acclimate animals to the housing facilities and metabolic cages for at least one week prior to the study.
-
Baseline Data Collection:
-
Collect blood samples to determine baseline values for serum creatinine, blood urea nitrogen (BUN), electrolytes (Na+, K+, Cl-), and a complete blood count (CBC).
-
Collect 24-hour urine samples to measure baseline urine output, urine specific gravity, and urinary biomarkers of kidney injury (e.g., N-acetyl-β-D-glucosaminidase (NAG), gamma-glutamyl transpeptidase (GGT)).
-
-
Dose Administration (Hypothetical Dose-Finding Design):
-
Divide animals into multiple groups, including a control group receiving the vehicle only.
-
Administer escalating doses of this compound intravenously. A suggested starting point, based on diuretic studies, could be a high-dose range (e.g., starting from 10 mg/kg and escalating). The exact dosages will need to be determined in a carefully monitored pilot study.
-
Administer the dose as a slow intravenous bolus or a constant rate infusion over a defined period.
-
-
Monitoring and Sample Collection:
-
Continuously monitor vital signs (heart rate, respiratory rate, blood pressure, temperature).
-
Collect blood samples at predetermined time points (e.g., 6, 12, 24, 48, and 72 hours) post-administration to assess changes in renal function parameters and electrolytes.
-
Measure urine output continuously using metabolic cages.
-
Collect urine samples at corresponding time points for urinalysis and biomarker assessment.
-
-
Induction of Acute Renal Failure: The primary endpoint for the successful induction of ARF will be a significant increase in serum creatinine and BUN from baseline, accompanied by clinical signs such as oliguria or anuria.
-
Humane Endpoints: Establish clear humane endpoints in the study protocol, such as a predetermined percentage of weight loss, severe clinical signs of uremia (e.g., vomiting, lethargy), or a specific fold-increase in serum creatinine, at which point animals will be euthanized.
-
Necropsy and Histopathology: At the end of the study or upon reaching a humane endpoint, perform a complete necropsy. Collect kidney tissues for histopathological examination to confirm and characterize the extent of renal injury (e.g., acute tubular necrosis).
Visualization of Pathways and Workflows
Signaling Pathway of Loop Diuretics
Caption: Mechanism of action of this compound on the Na-K-2Cl symporter.
Experimental Workflow for Inducing Acute Renal Failure
Caption: Experimental workflow for this compound-induced acute renal failure.
Logical Relationship in Drug-Induced Renal Injury
Caption: Pathophysiological cascade of this compound-induced renal injury.
References
- 1. Renal actions of this compound. 1. Clearance investigations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of diuretic effects and changes in plasma aldosterone concentration following oral administration of a single dose of furosemide or this compound in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Azosemide insolubility in aqueous solutions for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azosemide. The information is designed to address common challenges related to its insolubility in aqueous solutions for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water.[1][2] One source indicates a water solubility of 0.0929 mg/mL.[3] It is also insoluble in ethanol.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][4][5][6] It is highly soluble in DMSO, with reported concentrations ranging from 74 mg/mL to 250 mg/mL.[1][4][5]
Q3: I observed precipitation when diluting my DMSO stock solution of this compound in aqueous media. What should I do?
A3: Precipitation upon dilution in aqueous media is a common issue due to this compound's low aqueous solubility. To avoid this, it is recommended to perform a serial dilution of the DMSO stock solution first with DMSO to a lower concentration before adding it to your aqueous buffer or cell culture medium.[4] Pre-heating the stock solution and the culture medium to 37°C before dilution may also help prevent precipitation.[4] The final concentration of DMSO in your in vitro assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[7]
Q4: What is the stability of this compound in different pH solutions?
A4: this compound is stable for up to 48 hours in solutions with a pH ranging from 2 to 13.[8] However, it is unstable in a pH 1 solution, where significant degradation is observed.[8]
Q5: How should I store this compound powder and stock solutions?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[1][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in my aqueous buffer. | This compound is insoluble in water.[1][2] | Prepare a concentrated stock solution in 100% DMSO.[1][4][5] Use fresh, moisture-free DMSO for best results.[1] |
| A precipitate forms immediately after adding the this compound stock solution to my cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The rapid change in solvent polarity causes the compound to crash out of solution. | Perform a stepwise dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO, then add this to the culture medium.[4] Ensure the final DMSO concentration in the well is non-toxic to the cells (e.g., <0.5%).[7] Pre-warming both the stock solution and the media to 37°C can also be beneficial.[4] |
| I see a precipitate in my culture medium after incubation, but not immediately after adding the drug. | This could be due to several factors: 1. The drug is slowly precipitating over time. 2. Interaction with components in the serum or media. 3. Temperature fluctuations.[9][10] 4. Changes in pH of the medium due to cell metabolism. | 1. Lower the final concentration of this compound. 2. Reduce the serum concentration if possible, or use a serum-free medium for the duration of the drug treatment. 3. Ensure stable incubator temperature. Avoid repeated freeze-thaw cycles of media and supplements.[9][10] 4. Ensure the medium is adequately buffered and monitor the pH. |
| My cells are dying, and I'm not sure if it's due to this compound's intended effect or toxicity from the solvent/precipitate. | High concentrations of DMSO can be toxic to cells.[7] The precipitate itself could also cause physical stress to the cells. | Always include a vehicle control in your experiments (culture medium with the same final concentration of DMSO but without this compound).[7] This will help differentiate between drug-specific effects and solvent toxicity. Visually inspect the wells for any precipitate and note if cell death correlates with its presence. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble / 0.0929 mg/mL | [1][2][3] |
| DMSO | 74 - 250 mg/mL | [1][4][5] |
| Ethanol | Insoluble | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 370.84 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.71 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[4]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound for In Vitro Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium or aqueous buffer
-
Sterile microcentrifuge tubes
-
-
Procedure (Example for a final concentration of 10 µM):
-
Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
Further dilute the 1 mM intermediate solution 1:100 in your final aqueous medium to achieve a 10 µM concentration (e.g., 5 µL of 1 mM solution into 495 µL of medium). This will result in a final DMSO concentration of 0.5%.
-
Always add the drug solution to the medium and mix gently, rather than the other way around.
-
Prepare a vehicle control by adding the same final concentration of DMSO to the medium without the drug.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: this compound inhibits the NKCC1 cotransporter.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | Na-K-Cl cotransporter | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Stability, tissue metabolism, tissue distribution and blood partition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Optimizing Azosemide concentration for maximal NKCC1 inhibition in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Azosemide for the maximal inhibition of the Na-K-2Cl cotransporter 1 (NKCC1) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit NKCC1?
This compound is a potent loop diuretic that functions as an inhibitor of the Na+-K+-2Cl- cotransporter, NKCC1.[1] NKCC1 is an integral membrane protein that facilitates the electroneutral transport of one sodium (Na+), one potassium (K+), and two chloride (Cl-) ions across the cell membrane. By binding to NKCC1, this compound blocks this ion transport, thereby inhibiting its function. This inhibition is crucial for studying cellular processes regulated by ion homeostasis, such as cell volume regulation, transepithelial water transport, and neuronal excitability.
Q2: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, based on its half-maximal inhibitory concentration (IC50), a good starting point for most cell lines is between 0.2 µM and 1 µM. This compound is a potent inhibitor with reported IC50 values of approximately 0.246 µM for the human NKCC1A splice variant and 0.197 µM for the NKCC1B splice variant.[1][2] A dose-response curve should be generated to determine the most effective concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is highly soluble in dimethyl sulfoxide (DMSO).[1][3] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in fresh, anhydrous DMSO.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working solution, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.
Q4: What is the stability of this compound in cell culture medium?
This compound is generally stable in solutions with a pH range of 2 to 13 for up to 48 hours.[4] However, its stability in cell culture medium can be influenced by the specific components of the medium and incubation conditions (e.g., temperature, CO2 levels).[5] For experiments lasting longer than 24 hours, it is advisable to replace the medium with freshly prepared this compound to ensure consistent inhibitory activity. Some components in complete media, like L-glutamine, can degrade over time, so using freshly prepared media is always a best practice.[6]
Troubleshooting Guide
Problem 1: I am not observing any inhibition of NKCC1 activity.
-
Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell type. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM) to determine the optimal inhibitory concentration.[7]
-
Incorrect NKCC1 Activity Measurement: Ensure your assay for measuring NKCC1 activity is properly validated and sensitive enough to detect changes. Ion flux assays, such as those using 86Rb+ or thallium (Tl+), are common methods.[2][8]
-
Compound Instability: this compound may be degrading in your culture medium over the course of the experiment. Try reducing the incubation time or replenishing the medium with fresh this compound.
-
Low NKCC1 Expression: The cell line you are using may have low endogenous expression of NKCC1. Verify NKCC1 expression levels using techniques like Western blotting or qRT-PCR.
Problem 2: I am observing significant cell toxicity or off-target effects.
-
Concentration is too high: High concentrations of this compound can lead to off-target effects and cytotoxicity. Lower the concentration and perform a viability assay (e.g., Trypan Blue exclusion, MTT) to determine the maximum non-toxic concentration. Be aware that some viability assays like MTT can be influenced by the metabolic state of the cells, which might be affected by the inhibitor.[9]
-
DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is non-toxic, typically below 0.5%.
-
Off-Target Effects: this compound is part of the loop diuretic family and may have other cellular effects.[10] Include appropriate controls in your experiment to distinguish between NKCC1-specific inhibition and other effects. Consider using a structurally different NKCC1 inhibitor as a positive control.
Data Presentation
Table 1: Inhibitory Potency of this compound on Human NKCC1 Splice Variants
| Compound | Target Splice Variant | IC50 (µM) | Reference |
| This compound | hNKCC1A | 0.246 | [1] |
| This compound | hNKCC1B | 0.197 | [1] |
| Bumetanide | hNKCC1A | ~0.984 | [2] |
| Bumetanide | hNKCC1B | ~0.788 | [2] |
Experimental Protocols
Protocol: Measuring NKCC1 Activity using a Thallium (Tl+) Influx Assay
This protocol provides a method to functionally assess NKCC1 activity by measuring the influx of thallium (Tl+), a surrogate for K+, using a fluorescent dye.
Materials:
-
Cells cultured on black-walled, clear-bottom 96-well plates
-
FluxOR™ Thallium Detection Kit (or similar)
-
This compound
-
Bumetanide (as a positive control)
-
Assay Buffer (e.g., HBSS)
-
Plate reader with fluorescence detection capabilities (Excitation/Emission ~490/525 nm)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Incubation: On the day of the assay, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or control compounds (e.g., vehicle control, positive control like Bumetanide). Incubate for the desired period (e.g., 30-60 minutes) at 37°C.
-
Dye Loading: Prepare the Tl+-sensitive fluorescent dye according to the manufacturer's instructions. Remove the compound-containing medium and load the cells with the dye solution. Incubate as recommended by the manufacturer (typically 60-90 minutes at 37°C).
-
Baseline Fluorescence Measurement: After dye loading, wash the cells with Assay Buffer. Place the plate in the plate reader and measure the baseline fluorescence.
-
Tl+ Influx Stimulation: Add the thallium-containing stimulus buffer to all wells simultaneously using a multichannel pipette or an automated dispenser.
-
Kinetic Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over time (e.g., every 1-2 seconds for 90-120 seconds). The rate of fluorescence increase corresponds to the rate of Tl+ influx.
-
Data Analysis: Calculate the rate of Tl+ influx for each condition. Normalize the rates to the vehicle control to determine the percent inhibition for each concentration of this compound. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Simplified pathway of NKCC1-mediated ion transport and its inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. targetmol.com [targetmol.com]
- 4. Stability, tissue metabolism, tissue distribution and blood partition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the NKCC1 inhibitors bumetanide, this compound, and torasemide alone or in combination with phenobarbital on seizure threshold in epileptic and nonepileptic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Azosemide stability issues in long-term cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azosemide in long-term cell culture experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in culture medium | This compound is poorly soluble in aqueous solutions.[1][2] The final concentration of DMSO may be too low to maintain solubility, or the this compound concentration may be too high. | - Ensure the final DMSO concentration in the culture medium is maintained at a level that supports this compound solubility, typically not exceeding 0.5%. However, it is crucial to first determine the DMSO tolerance of your specific cell line. - Prepare a higher concentration stock solution in 100% DMSO and add it directly to the culture medium with vigorous mixing to achieve the final desired concentration.[3] - Consider a serial dilution of the DMSO stock solution in DMSO before adding to the medium.[3] |
| Loss of this compound activity over time in long-term experiments | This compound may degrade in aqueous culture medium over extended periods. Factors such as pH, temperature, and light exposure can affect its stability.[4][5] | - For experiments lasting several days, it is advisable to replace the medium with freshly prepared this compound-containing medium every 24-48 hours. - Protect this compound-containing solutions and cell cultures from direct light exposure by using amber-colored tubes and flasks or by wrapping them in foil.[6] - this compound is reported to be stable in solutions with a pH range of 2 to 13 for up to 48 hours.[7] Standard cell culture media (pH 7.2-7.4) should be suitable for short-term experiments, but stability in complex media over longer periods is not fully characterized. |
| Inconsistent or unexpected experimental results | - Degradation of this compound: Formation of degradation products with off-target effects. - Interaction with serum proteins: this compound is highly protein-bound (over 95% to human serum albumin), which can reduce its free, active concentration.[8][9] - Cell line variability: Different cell lines may exhibit varying sensitivity to this compound. | - Prepare fresh this compound solutions for each experiment to minimize the impact of degradation. - When using serum-containing media, the effective concentration of free this compound may be lower than the total concentration added. Consider this when determining the working concentration and perform dose-response experiments to establish the optimal concentration for your specific cell line and serum percentage. - If possible, conduct experiments in serum-free or low-serum media to better control the concentration of active this compound. However, ensure this does not negatively impact cell viability. |
| Cell toxicity or death at expected therapeutic concentrations | - DMSO toxicity: The final concentration of DMSO in the culture medium may be too high for the specific cell line. - Off-target effects of this compound or its degradation products. | - Perform a DMSO toxicity control experiment to determine the maximum tolerated concentration for your cell line. Generally, it is recommended to keep the final DMSO concentration below 0.5%.[3] - Lower the working concentration of this compound and perform a dose-response curve to identify a non-toxic, effective concentration. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
DMSO is the recommended solvent for preparing this compound stock solutions.[1][2] this compound is insoluble in water and ethanol.[1][2]
2. How should I store this compound stock solutions?
This compound powder can be stored at -20°C for up to 3 years.[1] Once dissolved in DMSO, the stock solution is stable for up to 1 year at -80°C or for 1 month at -20°C.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][10]
3. What is the mechanism of action of this compound?
This compound is a potent inhibitor of the Na+-K+-2Cl- cotransporter (NKCC), specifically NKCC1.[1][11][12] By blocking NKCC1, this compound disrupts the transport of sodium, potassium, and chloride ions across the cell membrane.[11]
4. Is this compound stable in aqueous solutions?
This compound is stable for up to 48 hours in solutions with a pH ranging from 2 to 13.[7] However, its stability in complex cell culture media over longer durations has not been extensively studied. For long-term experiments, periodic replacement of the medium containing freshly diluted this compound is recommended.
5. Does this compound interact with components in the cell culture medium?
Yes, this compound is known to have a high binding affinity for serum albumin (over 95%).[8][9] This interaction can reduce the concentration of free, biologically active this compound in serum-containing media. The presence of proteins in the medium might also stimulate its degradation.[13]
Experimental Protocols
Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 370.84 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Weigh out 3.71 mg of this compound powder.
-
Add 100 µL of anhydrous DMSO to the powder.
-
Vortex thoroughly until the this compound is completely dissolved. Sonication may be used to aid dissolution.[14]
-
Aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
General Protocol for Treating Cells with this compound
Materials:
-
Cells cultured in appropriate vessels
-
Complete cell culture medium (with or without serum, as required by the experiment)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
In a sterile, amber-colored tube, perform a serial dilution of the stock solution in complete culture medium to achieve the desired final working concentration.
-
Note: To minimize precipitation, ensure the final DMSO concentration in the culture medium does not exceed the tolerance level of the cell line (typically <0.5%).
-
-
Remove the existing medium from the cultured cells.
-
Add the freshly prepared this compound-containing medium to the cells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated group.
-
Incubate the cells for the desired duration. For long-term experiments, replace the medium with freshly prepared this compound-containing medium every 24-48 hours.
-
Protect the cell culture plates/flasks from light during incubation.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phytotechlab.com [phytotechlab.com]
- 7. Stability, tissue metabolism, tissue distribution and blood partition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors influencing the protein binding of this compound using an equilibrium dialysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. targetmol.com [targetmol.com]
Identifying and minimizing Azosemide off-target effects in research models
Welcome to the technical support center for researchers utilizing Azosemide. This resource provides comprehensive guidance on identifying and mitigating potential off-target effects of this compound in various experimental models.
Troubleshooting Guide
Unexpected experimental outcomes when using this compound may be attributable to its off-target activities. The following table summarizes common issues, potential off-target effects, and recommended troubleshooting strategies.
| Observed Issue in Research Model | Potential Off-Target Effect | Research Model Examples | Troubleshooting & Mitigation Strategies |
| Altered pH homeostasis, unexpected changes in cell acidification rates. | Inhibition of Carbonic Anhydrases (CAs).[1] | Cell culture (e.g., cancer cell lines, renal epithelial cells), in vivo rodent models. | - Verify this compound's IC50 against relevant CA isoforms. - Use a structurally distinct CA inhibitor as a positive control. - Employ a CA-knockout/knockdown model to confirm the role of CA inhibition. |
| Reduced inflammatory response, altered blood pressure regulation beyond diuresis. | Interference with prostaglandin synthesis.[2] | In vivo rodent models of inflammation or hypertension, cell-based inflammation assays. | - Measure prostaglandin levels (e.g., PGE2) in your model. - Co-administer with a cyclooxygenase (COX) inhibitor to assess pathway involvement. |
| Auditory dysfunction, hair cell damage. | Ototoxicity through effects on the stria vascularis and inner ear ion balance.[3][4] | In vivo rodent models, ex vivo cochlear cultures. | - Assess auditory function using techniques like Auditory Brainstem Response (ABR). - Perform histological analysis of the cochlea. - Consider using a lower dose or a different loop diuretic with a lower ototoxicity profile for long-term studies. |
| Variable drug efficacy, unexpected drug-drug interactions. | Competition for organic acid transporters.[5] | In vivo pharmacokinetic studies, cell lines expressing organic anion transporters (OATs). | - Analyze this compound's pharmacokinetic profile in your model. - Avoid co-administration with other drugs known to be substrates of the same transporters (e.g., NSAIDs). |
Frequently Asked Questions (FAQs)
Q1: How can I differentiate between the on-target diuretic effect and off-target effects of this compound in my animal model?
A1: To distinguish between on-target and off-target effects, consider the following:
-
Dose-response analysis: On-target effects on diuresis will likely occur at lower concentrations than some off-target effects.
-
Use of control compounds: Compare the effects of this compound to other loop diuretics with different chemical structures and off-target profiles.
-
Genetic models: Utilize knockout or knockdown models for the intended target (NKCC1/2) to see if the observed effect persists, which would indicate an off-target mechanism.
Q2: What are the known IC50 values for this compound's on-target and potential off-target interactions?
A2: The following table summarizes available quantitative data. Note that specific off-target IC50 values for this compound are not widely reported in the literature.
| Target | Interaction Type | IC50 Value | Research Model |
| hNKCC1A | On-target inhibition | 0.246 µM | Xenopus oocyte expression system |
| hNKCC1B | On-target inhibition | 0.197 µM | Xenopus oocyte expression system |
| Carbonic Anhydrase I (hCA I) | Off-target inhibition | High potency (specific IC50 not reported) | In vitro enzyme assay |
| Carbonic Anhydrase II (hCA II) | Off-target inhibition | High potency (specific IC50 not reported) | In vitro enzyme assay |
Q3: Are there any computational tools to predict other potential off-targets of this compound?
A3: Yes, several computational approaches can predict potential off-target interactions.[6][7][8] These tools often use ligand-based or structure-based methods to screen large databases of protein targets. It is important to experimentally validate any computationally predicted off-targets.
Experimental Protocols
Here are detailed methodologies for key experiments to identify and characterize this compound's off-target effects.
Kinase Profiling Assay (In Vitro)
This protocol is designed to screen this compound against a panel of kinases to identify potential off-target kinase inhibition.
-
Materials:
-
Recombinant kinases
-
Kinase-specific substrates
-
This compound stock solution (in DMSO)
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the recombinant kinase and its specific substrate to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Analyze the data to determine the percent inhibition and, if applicable, the IC50 value of this compound for each kinase.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to a potential off-target protein in a cellular context.
-
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound stock solution (in DMSO)
-
Lysis buffer (with protease and phosphatase inhibitors)
-
Antibody against the protein of interest
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or vehicle control (DMSO) for a specified time (e.g., 1-3 hours).
-
Harvest and resuspend the cells in fresh medium.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to determine the melting curve of the protein in the presence and absence of this compound. A shift in the melting curve indicates direct binding.
-
Phenotypic Screening Workflow
This workflow helps to identify unexpected cellular phenotypes caused by this compound's off-target effects.
-
Assay Development:
-
Select a cell line relevant to your research question.
-
Choose a high-content imaging platform to monitor multiple cellular parameters (e.g., cell morphology, viability, organelle health, signaling pathway activation).
-
-
Compound Treatment:
-
Plate cells in multi-well plates.
-
Treat cells with a concentration range of this compound and appropriate controls (vehicle, positive and negative controls for expected phenotypes).
-
-
Image Acquisition and Analysis:
-
Acquire images at different time points after treatment.
-
Use image analysis software to quantify various phenotypic parameters.
-
-
Hit Identification and Confirmation:
-
Identify concentrations of this compound that induce significant phenotypic changes unrelated to its known on-target effects.
-
Confirm these "hits" in secondary assays and with different cell lines.
-
-
Target Deconvolution:
-
Use techniques like CETSA, proteomics, or genetic screens to identify the molecular target responsible for the observed off-target phenotype.
-
Visualizations
Signaling Pathways
Caption: On- and potential off-target pathways of this compound.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying this compound's off-target effects.
Troubleshooting Logic for Unexpected Results
Caption: Decision tree for troubleshooting unexpected this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Ototoxic effects and mechanisms of loop diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Animal Model Response to Azosemide Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing variability in animal model responses to Azosemide treatment. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a loop diuretic that primarily acts on the thick ascending limb of the loop of Henle in the kidney.[1][2] It functions by inhibiting the Na+-K+-2Cl− cotransporter (NKCC2) on the apical membrane of epithelial cells.[1][3][4] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[4][5] The increased concentration of these ions in the tubule creates an osmotic gradient that leads to increased excretion of water, resulting in diuresis.[4][6]
Q2: What are the key differences in the pharmacokinetic profile of this compound between different animal species?
The pharmacokinetics of this compound can vary significantly across different animal species, which can contribute to variability in diuretic response. For instance, in rats, this compound is extensively metabolized into at least eleven metabolites.[7] In contrast, in humans, only this compound and its glucuronide have been detected.[7] The plasma protein binding of this compound is high (greater than 95% to human serum albumin), which can influence its distribution and availability to the site of action.[7] When administered intravenously, this compound has been shown to be 5.5 to 8 times more potent than furosemide, a commonly used loop diuretic, which may be attributed to a significant first-pass effect of this compound when given orally.[7]
Q3: How does the potency of this compound compare to other loop diuretics like Furosemide in animal models?
Direct comparisons in animal models indicate that this compound is a potent diuretic. In a study on healthy dogs, a 5 mg/kg oral dose of this compound produced a similar 24-hour urine volume and sodium excretion as a 2 mg/kg dose of furosemide.[8] In rats with mercury-chloride-induced acute renal failure, the diuretic effect of this compound was found to be slightly more potent than that of furosemide.[9]
Troubleshooting Guide
Problem 1: I am observing a weaker than expected diuretic response to this compound in my animal model.
Possible Causes and Solutions:
-
Animal Strain Variability: Different strains of the same species can exhibit varied responses to drugs due to genetic differences in metabolism and physiology. For example, Wistar and Sprague-Dawley rats, while both commonly used, have known differences in their endocrine and metabolic profiles which could influence drug efficacy.
-
Recommendation: If possible, conduct a pilot study with different strains to determine the most responsive one for your experimental goals. Ensure consistent use of the same strain, sex, and age of animals throughout your study to minimize variability.
-
-
Incorrect Dosage: The effective dose of this compound can vary between species and even strains.
-
Recommendation: Refer to the dose-response data provided in the tables below. It is crucial to perform a dose-response study in your specific animal model to determine the optimal dose for your experiment.
-
-
Route of Administration: The bioavailability of this compound is significantly higher when administered intravenously compared to the oral route due to a considerable first-pass effect.[7]
-
Recommendation: If a robust and rapid diuretic effect is required, consider intravenous administration. If using oral administration, be aware of the potential for lower and more variable absorption.
-
-
Animal Hydration Status: The baseline hydration status of the animals can significantly impact the observed diuretic response. Dehydrated animals may show a blunted response.
-
Recommendation: Ensure all animals are adequately hydrated before the experiment. Standardize the hydration protocol for all experimental groups.
-
-
Dietary Factors: The electrolyte content of the animal's diet can influence the magnitude of diuresis and natriuresis.
-
Recommendation: Provide a standardized diet to all animals for a sufficient acclimatization period before the experiment.
-
-
Concomitant Medications: Nonsteroidal anti-inflammatory drugs (NSAIDs) can interfere with the diuretic action of this compound by competing for the same organic acid secretory pathway in the renal proximal tubule.[10]
-
Recommendation: Avoid co-administration of NSAIDs with this compound. If their use is unavoidable, the potential for a diminished diuretic effect should be considered and documented.
-
Problem 2: I am observing high variability in the diuretic response between individual animals within the same experimental group.
Possible Causes and Solutions:
-
Inconsistent Dosing Technique: Inaccurate or inconsistent administration of this compound can lead to variable drug exposure.
-
Recommendation: Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, intravenous injection). Verify the correct volume and concentration of the dosing solution for each animal based on its body weight.
-
-
Stress During Experimentation: Stress can influence physiological parameters, including renal function, and contribute to response variability.
-
Recommendation: Acclimate the animals to the experimental procedures and environment (e.g., metabolic cages) for a sufficient period before the study begins. Handle the animals gently and minimize environmental stressors.
-
-
Underlying Health Conditions: Subclinical health issues in some animals can affect their physiological response to the drug.
-
Recommendation: Use healthy animals from a reputable supplier. Visually inspect the animals for any signs of illness before including them in the study.
-
Data Presentation
Table 1: Dose-Response of this compound on Urine Volume and Electrolyte Excretion in Rats with HgCl₂-Induced Acute Renal Failure
| Dose of this compound (p.o.) | Fold Increase in Urine Volume (5 hr) | Fold Increase in Urinary Na+ Excretion | Fold Increase in Urinary K+ Excretion | Fold Increase in Urinary Cl- Excretion | Animal Model | Reference |
| 10-40 mg/kg | Dose-dependent increase | - | - | - | Rats with 1 mg/kg HgCl₂ | [9] |
| 40 mg/kg | 3.5 | 4.5 | 2.1 | 4.1 | Rats with 1 mg/kg HgCl₂ | [9] |
| 40-320 mg/kg | Dose-dependent increase | - | - | - | Rats with 2 mg/kg HgCl₂ | [9] |
| 320 mg/kg | 2.6 | 4.8 | 4.6 | 3.9 | Rats with 4 mg/kg HgCl₂ | [9] |
Table 2: Comparative Diuretic Effect of this compound and Furosemide in Healthy Dogs (24-hour)
| Treatment (oral) | Dose | Change in Urine Volume | Change in Urinary Na+ Excretion | Reference |
| This compound | 5 mg/kg | Significant increase (similar to Furosemide at 2 mg/kg) | Significant increase (similar to Furosemide at 2 mg/kg) | [11] |
| This compound | 10 mg/kg | Significant dose-dependent increase | Significant dose-dependent increase | [11] |
| Furosemide | 2 mg/kg | Significant increase | Significant increase | [11] |
Experimental Protocols
Protocol 1: Assessment of Diuretic Activity in Rodents Using Metabolic Cages
-
Animal Acclimatization: House animals (e.g., Wistar or Sprague-Dawley rats) individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation to the new environment. Provide free access to a standard diet and water.
-
Fasting: Withhold food but not water for 18 hours before the experiment to ensure a uniform baseline state.
-
Hydration: Administer a saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) orally to all animals to ensure adequate hydration and promote a baseline urine flow.
-
Grouping: Divide the animals into experimental groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like Furosemide).
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).
-
Urine Collection: Place the animals back into the metabolic cages immediately after drug administration. Collect urine at predetermined time intervals (e.g., every hour for the first 6 hours, and then a cumulative collection at 24 hours).
-
Measurements: For each collection period, measure the total urine volume. For electrolyte analysis, measure the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples using a flame photometer or ion-selective electrodes.
-
Data Analysis: Compare the urine volume and electrolyte excretion between the different treatment groups and the vehicle control group.
Mandatory Visualization
Caption: Mechanism of action of this compound on the Na-K-2Cl cotransporter (NKCC2).
Caption: Standard experimental workflow for assessing diuretic response in rodents.
Caption: Logical troubleshooting guide for unexpected this compound response.
References
- 1. Isoforms of renal Na-K-2Cl cotransporter NKCC2: expression and functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renal actions of this compound. 2. Micropuncture investigations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Loop diuretic - Wikipedia [en.wikipedia.org]
- 5. CV Pharmacology | Diuretics [cvpharmacology.com]
- 6. lecturio.com [lecturio.com]
- 7. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Pharmacological studies on diuretic action of this compound [5-(4'-chloro-5'-sulfamoyl-2'-thenylamino)-phenyltetrazole], a new diuretic (2). Diuretic action of this compound in HgCl2-induced acute renal failure in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Attenuation of this compound's action in the loop of Henle of rat kidney by nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Azosemide-Induced Electrolyte Imbalance in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing azosemide in animal studies. The following information is designed to help anticipate, manage, and correct potential electrolyte imbalances that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce electrolyte imbalance?
A1: this compound is a loop diuretic that primarily works by inhibiting the sodium-potassium-chloride (Na-K-Cl) cotransporter in the thick ascending limb of the loop of Henle in the kidneys.[1] This inhibition leads to decreased reabsorption of sodium, potassium, and chloride, resulting in increased urinary excretion of these electrolytes and water.[1][2] The most common electrolyte disturbances observed are hypokalemia (low potassium), hyponatremia (low sodium), and hypochloremia (low chloride).[1]
Q2: What are the typical signs of electrolyte imbalance in research animals?
A2: Clinical signs can be subtle and species-dependent. Common indicators include muscle weakness, lethargy, cardiac arrhythmias, and in severe cases of hyponatremia, neurological signs.[3] In cats, cervical ventroflexion (head drooping) can be a sign of severe hypokalemia.[3] It is crucial to monitor animals closely for any behavioral or physiological changes following this compound administration.
Q3: How frequently should I monitor electrolytes in my animal cohort?
A3: The frequency of monitoring depends on the dose of this compound, the duration of the study, and the animal species. For acute, high-dose studies, it is advisable to monitor electrolytes at baseline and within a few hours of administration, as peak diuretic effects occur rapidly.[4][5] For chronic studies, weekly or bi-weekly monitoring may be sufficient, but this should be validated for your specific experimental conditions.
Q4: What are the key biomarkers to assess renal function during this compound studies?
A4: Beyond serum electrolytes, it is important to monitor markers of renal function. Key blood biomarkers include Blood Urea Nitrogen (BUN) and creatinine (CREA).[5][6] However, these are often insensitive to early kidney damage.[6][7] More sensitive, early indicators of renal injury include Symmetric Dimethylarginine (SDMA) and Cystatin C.[5][7][8] Urine analysis, including urine specific gravity and the urine protein-to-creatinine ratio (UPC), can also provide valuable insights into renal health.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe Hypokalemia (Serum K+ < 3.0 mEq/L) | High dose of this compound, prolonged treatment, inadequate dietary potassium. | - Immediately discontinue or reduce the this compound dose.- Administer potassium supplementation. For mild to moderate cases, oral potassium gluconate is often sufficient.[3][9]- In severe or symptomatic cases, intravenous potassium chloride (KCl) infusion is necessary. Caution: IV KCl must be administered as a dilute solution and at a controlled rate to prevent life-threatening hyperkalemia.[9] |
| Symptomatic Hyponatremia (e.g., lethargy, seizures) | Excessive free water intake in conjunction with diuretic-induced sodium loss. | - The rate of correction for chronic hyponatremia should be slow to avoid osmotic demyelination syndrome.[10][11] A general guideline is to not increase serum sodium by more than 10-12 mEq/L in the first 24 hours.[2][11]- For mild, asymptomatic cases, water restriction may be sufficient.[2]- For more severe cases, administration of hypertonic saline may be required under careful monitoring.[11] |
| Decreased Diuretic Response (Diuretic Resistance) | Compensatory activation of the Renin-Angiotensin-Aldosterone System (RAAS), renal tubular hypertrophy. | - Consider combination therapy with a potassium-sparing diuretic, such as spironolactone, which also counteracts the effects of aldosterone.[12]- Evaluate for and correct any underlying dehydration or hypotension.- A temporary cessation and then reintroduction of the diuretic may restore responsiveness. |
| Elevated BUN and Creatinine (Azotemia) | Dehydration and reduced renal blood flow due to excessive diuresis. | - Temporarily halt this compound administration.- Administer isotonic intravenous fluids to restore hydration and renal perfusion.- Re-evaluate renal biomarkers and electrolytes before cautiously resuming a lower dose of this compound. |
Quantitative Data on this compound-Induced Electrolyte Changes
The following tables summarize data from a study in healthy dogs administered a single oral dose of this compound.
Table 1: Dose-Dependent Effects of this compound on 24-Hour Urine Output and Sodium Excretion in Healthy Dogs
| Treatment Group | 24-Hour Urine Volume (mL/kg) | 24-Hour Urinary Sodium Excretion (mEq/kg) |
| Placebo | 20.1 ± 5.5 | 1.2 ± 0.5 |
| This compound (1 mg/kg) | 25.3 ± 7.8 | 1.8 ± 0.9 |
| This compound (5 mg/kg) | 45.2 ± 11.1 | 4.5 ± 1.3 |
| This compound (10 mg/kg) | 65.7 ± 15.3† | 7.8 ± 2.1† |
| Furosemide (2 mg/kg) | 48.9 ± 12.4 | 4.9 ± 1.6 |
| Data are presented as mean ± SD. | ||
| Significantly different from placebo. | ||
| †Significantly different from 5 mg/kg this compound. | ||
| (Data adapted from a study on healthy dogs)[4] |
Table 2: Effects of this compound on Plasma Potassium and Aldosterone Concentrations in Healthy Dogs
| Treatment Group | Change in Plasma Potassium (mEq/L) from Baseline | Plasma Aldosterone Concentration (pg/mL) at 4 hours |
| Placebo | -0.1 ± 0.2 | 55.2 ± 18.9 |
| This compound (1 mg/kg) | -0.2 ± 0.3 | 68.4 ± 25.1 |
| This compound (5 mg/kg) | -0.5 ± 0.2 | 89.7 ± 33.6 |
| This compound (10 mg/kg) | -0.8 ± 0.3 | 125.6 ± 45.2 |
| Furosemide (2 mg/kg) | -0.6 ± 0.2 | 148.3 ± 50.1 |
| Data are presented as mean ± SD. | ||
| *Significantly different from baseline or placebo. | ||
| (Data adapted from a study on healthy dogs)[4] |
Experimental Protocols
Protocol 1: Monitoring of Serum Electrolytes and Renal Function
-
Baseline Sampling: Prior to the first administration of this compound, collect blood and urine samples to establish baseline values for serum electrolytes (Na+, K+, Cl-), BUN, creatinine, and SDMA, as well as urine specific gravity and UPC.
-
Acclimation: Acclimate animals to metabolic cages for urine collection if this method will be used.
-
This compound Administration: Administer this compound at the predetermined dose and route.
-
Post-Dose Sampling:
-
Acute Studies: Collect blood and urine samples at timed intervals post-administration (e.g., 2, 4, 6, and 24 hours) to capture the peak diuretic effect and subsequent changes.[4][5]
-
Chronic Studies: Collect samples at regular intervals (e.g., weekly) and more frequently if clinical signs of imbalance are observed.
-
-
Sample Handling:
-
Collect blood in appropriate tubes (e.g., serum separator tubes for chemistry).
-
Process samples promptly to ensure accurate results. Centrifuge blood to separate serum and analyze within a few hours or store frozen at -80°C.
-
Analyze urine samples for electrolytes and creatinine on the same day or store frozen.
-
-
Data Analysis: Compare post-dose values to baseline and to control groups.
Protocol 2: Management of Moderate Hypokalemia (Serum K+ 2.5-3.5 mEq/L)
-
Confirm Hypokalemia: Re-measure serum potassium to confirm the initial finding.
-
Oral Potassium Supplementation:
-
Administer oral potassium gluconate. A general starting dose is 0.5 mEq of potassium per kg of body weight, given every 12 hours.[3]
-
This can be mixed with a small amount of palatable food to encourage voluntary intake.
-
-
Dietary Modification: If the study design allows, provide a diet with higher potassium content.
-
Re-monitoring: Re-evaluate serum potassium levels every 24-48 hours and adjust the supplementation dose as needed.
-
This compound Dose Adjustment: Consider reducing the dose of this compound if hypokalemia persists despite supplementation.
Visualizations
Caption: this compound's effect on the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Workflow for managing electrolyte balance in animal studies with this compound.
References
- 1. Potassium supplementation in ritodrine-induced hypokalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aaha.org [aaha.org]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Assessment of diuretic effects and changes in plasma aldosterone concentration following oral administration of a single dose of furosemide or this compound in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of sampling time on urinary electrolytes following oral furosemide administration in dogs with myxomatous mitral valve disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prezi.com [prezi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Medication-Induced Hypokalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid correction of severe hyponatremia in the rat: histopathological changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment Guidelines for Hyponatremia: Stay the Course - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diuretics for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Azosemide and Laboratory Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for azosemide to interfere with common laboratory assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent loop diuretic used in the management of fluid retention (edema) associated with conditions like congestive heart failure, renal dysfunction, and liver cirrhosis, as well as hypertension.[1][2] Its primary mechanism of action is the inhibition of the sodium-potassium-chloride (Na-K-Cl) cotransporter in the thick ascending limb of the loop of Henle in the kidneys.[1][2] This inhibition leads to increased urinary excretion of sodium, potassium, and chloride ions, and consequently, water.[2]
Q2: Can this compound interfere with laboratory test results?
A2: Yes, this compound can interfere with laboratory tests, primarily through in vivo mechanisms. This means the drug induces actual physiological changes in the body, which are then accurately measured by the laboratory test.[3] This is a direct consequence of its pharmacological effect.[3]
Q3: Which laboratory assays are most likely to be affected by this compound?
A3: The assays most susceptible to interference from this compound are those measuring analytes directly influenced by its diuretic and hormonal effects. These include:
-
Serum Electrolytes: Sodium, potassium, and magnesium levels may be decreased.[1]
-
Renal Function Tests: Blood Urea Nitrogen (BUN) may be elevated due to dehydration.[3]
-
Hormone Assays: Plasma renin activity and aldosterone are often elevated due to the body's compensatory response to fluid and salt loss.[4][5] Antidiuretic hormone (ADH) and prolactin levels can also be affected.[4]
-
Uric Acid: Serum uric acid levels may increase, particularly with long-term use.[5]
Q4: Does this compound cause in vitro (analytical) interference with assays?
A4: Based on available data, there is no direct evidence to suggest that this compound or its metabolites cause significant in vitro interference with common laboratory assays, such as immunoassays or enzymatic assays. The observed interferences are primarily physiological (in vivo).[3][6] However, it is always good practice to consider the possibility of analytical interference with any new or modified assay.
Q5: How does this compound compare to furosemide in its effects on laboratory parameters?
A5: this compound and furosemide are both loop diuretics with similar effects on electrolyte and water excretion.[5][7] Some studies suggest that this compound may have a more prolonged diuretic effect compared to the rapid onset of furosemide.[5] The hormonal responses, such as the stimulation of the renin-angiotensin-aldosterone system, are also comparable, with some studies indicating a greater stimulation with this compound.[4]
Troubleshooting Guides
Issue 1: Unexpectedly low serum potassium (hypokalemia) or sodium (hyponatremia) in a subject taking this compound.
-
Possible Cause: This is a known in vivo effect of this compound due to increased renal excretion of these electrolytes.[1]
-
Troubleshooting Steps:
-
Confirm Medication: Verify that the subject is taking this compound and note the dosage and time of the last administration relative to the sample collection.
-
Review Clinical Context: Assess the subject for clinical signs of electrolyte imbalance.
-
Consider the Result Valid: The low electrolyte measurement is likely an accurate reflection of the physiological state of the subject.
-
Recommendation: If clinically significant, this finding should be reported to the responsible clinician for appropriate management, which may include electrolyte supplementation or dose adjustment.
-
Issue 2: Elevated Blood Urea Nitrogen (BUN) in a subject on this compound with normal creatinine.
-
Possible Cause: This can be due to pre-renal azotemia caused by dehydration, a common effect of potent diuretics like this compound.[3]
-
Troubleshooting Steps:
-
Assess Hydration Status: Review clinical signs of dehydration (e.g., decreased skin turgor, dry mucous membranes, orthostatic hypotension).
-
Evaluate BUN/Creatinine Ratio: An elevated BUN/creatinine ratio often suggests dehydration.
-
Consider Timing: The effect may be more pronounced if the blood sample was taken after a significant diuretic response.
-
Recommendation: The result is likely a true reflection of the subject's volume status. Inform the clinical team, as fluid replacement may be necessary.
-
Issue 3: Inconsistent or unexpected hormone levels (e.g., renin, aldosterone) in a subject treated with this compound.
-
Possible Cause: this compound is a known stimulator of the renin-angiotensin-aldosterone system (RAAS) as a compensatory mechanism to sodium and water loss.[4][5]
-
Troubleshooting Steps:
-
Acknowledge Pharmacological Effect: Recognize that elevated renin and aldosterone are expected physiological responses to this compound.
-
Standardize Sample Collection: For longitudinal studies, ensure that the timing of sample collection relative to this compound administration is consistent.
-
Interpret with Caution: When evaluating the RAAS for other purposes, the effect of this compound must be taken into account. A temporary discontinuation of the drug (washout period), if clinically feasible and safe, may be necessary for an uninfluenced baseline measurement.
-
Data Presentation
Table 1: Summary of In Vivo Interference of this compound on Common Laboratory Assays
| Assay Category | Analyte | Expected Change | Mechanism of Interference |
| Electrolytes | Sodium (Na+) | ↓ | Increased renal excretion[1] |
| Potassium (K+) | ↓ | Increased renal excretion[1] | |
| Magnesium (Mg2+) | ↓ | Increased renal excretion[1] | |
| Renal Function | Blood Urea Nitrogen (BUN) | ↑ | Dehydration leading to pre-renal azotemia[3] |
| Hormones | Plasma Renin Activity | ↑ | Compensatory response to volume and sodium depletion[4][5] |
| Aldosterone | ↑ | Stimulation of the renin-angiotensin-aldosterone system[4][5] | |
| Antidiuretic Hormone (ADH) | ↑ | Response to dehydration[4] | |
| Metabolites | Uric Acid | ↑ | Decreased renal excretion with long-term use[5] |
Table 2: Comparative Effects of Single Oral Doses of this compound and Furosemide on Cumulative Urine Volume in Healthy Male Volunteers (6 hours)
| Drug | Dose | Cumulative Urine Volume (mean +/- SEM) |
| Furosemide | 40 mg | 2488 +/- 163 ml |
| This compound | 60 mg | 2930 +/- 109 ml |
Data adapted from a comparative study.[4]
Experimental Protocols
Protocol: General Method for Investigating Potential In Vitro Interference of this compound in a Quantitative Immunoassay
-
Objective: To determine if this compound or its metabolites directly interfere with the analytical method of a specific immunoassay.
-
Materials:
-
The immunoassay kit and instrument to be tested.
-
This compound reference standard.
-
Drug-free human serum or plasma pool.
-
Calibrators and controls for the assay.
-
-
Procedure:
-
Spiking Experiment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Prepare a series of spiked samples by adding known concentrations of this compound to aliquots of the drug-free serum/plasma pool. The concentrations should span the expected therapeutic and potentially toxic range of this compound.
-
Prepare a control sample with the solvent alone.
-
Analyze the spiked samples and the control sample using the immunoassay .
-
-
Analyte Recovery Experiment:
-
Prepare two sets of samples from the drug-free serum/plasma pool.
-
In both sets, add a known concentration of the analyte that the immunoassay is designed to measure (e.g., a mid-range calibrator level).
-
To one set of samples, add a high concentration of this compound. To the other set (control), add the solvent vehicle.
-
Analyze both sets of samples and calculate the percent recovery of the analyte in the presence of this compound compared to the control.
-
-
-
Data Analysis and Interpretation:
-
Compare the results from the spiked samples to the control. A significant deviation in the measured value in the presence of this compound suggests in vitro interference.
-
For the recovery experiment, a significant difference in the calculated analyte concentration between the this compound-spiked and control samples indicates interference. A recovery outside of an acceptable range (e.g., 80-120%) would be considered significant.
-
Visualizations
Caption: Mechanism of action of this compound in the kidney.
Caption: Stimulation of the Renin-Angiotensin-Aldosterone System by this compound.
Caption: Workflow for troubleshooting unexpected lab results with this compound.
References
- 1. [Pharmacological studies on diuretic action of this compound [5-(4'-chloro-5'-sulfamoyl-2'-thenylamino)-phenyltetrazole], a new diuretic (2). Diuretic action of this compound in HgCl2-induced acute renal failure in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. Clinical investigations on the pharmacology of this compound (SK-110) in comparison with furosemide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a "loop" diuretic, and furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Azosemide delivery methods for consistent in vivo results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azosemide. Our aim is to facilitate consistent and reliable in vivo results by addressing common challenges in drug delivery and experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with this compound.
Formulation & Administration
-
Q1: How should I prepare this compound for oral administration in rodents?
A1: this compound is poorly soluble in water. A common and effective method for preparing an oral suspension is to use a vehicle containing a combination of solvents and surfactants. A widely used vehicle for poorly soluble compounds in rodents is a mix of DMSO, PEG400, Tween-80, and saline. For this compound, which can be sensitive to acidic environments, ensuring a stable suspension is critical for consistent absorption.
-
Q2: What is a suitable vehicle for intravenous (IV) administration of this compound in rodents?
A2: For intravenous administration, the formulation must be sterile and biocompatible. Due to this compound's low water solubility, a co-solvent system is necessary. A formulation of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP) has been shown to be a suitable vehicle for IV administration of poorly soluble compounds in rats. The final solution should be filtered through a 0.22 µm sterile filter before injection.
-
Q3: I am observing high variability in my results after oral gavage. What could be the cause?
A3: High variability after oral administration can stem from several factors. The appearance of multiple peaks in plasma concentration after oral administration has been suggested to be due to gastric emptying patterns.[1] this compound may also precipitate in the acidic environment of the stomach, which can affect its dissolution and absorption.[1] To mitigate this, ensure a consistent fasting state for all animals, use a well-validated vehicle, and ensure the suspension is homogenous before each administration.
Efficacy & Unexpected Results
-
Q4: My animals are showing a lower diuretic response than expected. What should I check?
A4: A lower-than-expected diuretic response can be due to several factors:
-
Inadequate Dose: The diuretic effect of this compound is dose-dependent.[2] You may need to perform a dose-response study to determine the optimal dose for your animal model and experimental conditions.
-
Route of Administration: this compound has a considerable first-pass effect, making its efficacy significantly lower when administered orally compared to intravenously.[3] For a more potent and consistent response, consider IV administration.
-
Diuretic Resistance: Repeated administration of loop diuretics can lead to a blunted natriuretic response. This can be due to compensatory mechanisms in the kidney. Consider a washout period between doses if your experimental design allows.
-
Animal Model: Certain disease states, such as renal failure, can reduce the diuretic effect of this compound.[2]
-
-
Q5: I am seeing significant inter-animal variability in diuretic output. How can I reduce this?
A5: To reduce inter-animal variability, it is crucial to standardize as many experimental parameters as possible. This includes:
-
Animal Acclimatization: Allow sufficient time for animals to acclimate to metabolic cages to reduce stress-induced variations in urine output.
-
Hydration Status: Ensure all animals have a consistent hydration status before the experiment begins. This can be achieved by providing a saline load prior to drug administration.
-
Fasting: A consistent fasting period helps to standardize gastric emptying and drug absorption.
-
Dosing Technique: Ensure your oral gavage or IV injection technique is consistent and accurate for all animals.
-
-
Q6: Are there any known drug interactions I should be aware of?
A6: Yes, this compound's action can be affected by other compounds. For instance, nonsteroidal anti-inflammatory drugs (NSAIDs) can compete for the same organic acid transport system in the renal tubules, potentially reducing the delivery of this compound to its site of action.[3]
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (20 mg/kg) |
| T½ (half-life) | Dose-dependent | Not Reported |
| Vss (Volume of distribution at steady state) | Dose-dependent | Not Reported |
| CL (Total body clearance) | Dose-dependent | Not Reported |
| CLR (Renal clearance) | Dose-dependent | Not Reported |
| AUC (Area under the curve) | Significantly higher than oral | Significantly lower than IV[4] |
| Bioavailability | 100% | ~20.4% (in humans)[3] |
Data compiled from studies in rats, with bioavailability data from human studies for reference.[1][3][4]
Table 2: Dose-Dependent Diuretic Effect of Oral this compound in Rats with HgCl2-Induced Acute Renal Failure (5-hour urine collection)
| Dose (mg/kg, p.o.) | Urine Volume Increase (fold) | Urinary Na+ Excretion Increase (fold) | Urinary K+ Excretion Increase (fold) | Urinary Cl- Excretion Increase (fold) |
| 10 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| 20 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| 40 | 3.5 | 4.5 | 2.1 | 4.1 |
| 320 | 2.6 | 4.8 | 4.6 | 3.9 |
Data from a study in rats with 1 mg/kg HgCl2-induced acute renal failure for the 10-40 mg/kg doses, and 4 mg/kg HgCl2-induced acute renal failure for the 320 mg/kg dose.[2]
Table 3: Effect of Oral this compound on 24-Hour Urine Volume and Electrolyte Excretion in Healthy Dogs
| Treatment | 24-Hour Urine Volume (mL/kg) | 24-Hour Urinary Na+ Excretion (mEq/kg) | 24-Hour Urinary K+ Excretion (mEq/kg) |
| Placebo | 18.9 ± 3.4 | 1.1 ± 0.3 | 0.9 ± 0.1 |
| Furosemide (2 mg/kg) | 40.8 ± 4.5 | 4.8 ± 0.7 | 1.3 ± 0.1 |
| This compound (1 mg/kg) | 22.3 ± 2.9 | 1.5 ± 0.3 | 1.0 ± 0.1 |
| This compound (5 mg/kg) | 42.5 ± 5.1 | 5.2 ± 0.9 | 1.4 ± 0.2 |
| This compound (10 mg/kg) | 55.6 ± 6.2† | 7.9 ± 1.2† | 2.0 ± 0.2*† |
Significantly different from placebo. †Significantly different from Furosemide and this compound (5 mg/kg). Data presented as mean ± SEM.[5]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rodents
-
Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 40% PEG400, 5% Tween-80, and 45% sterile saline (0.9% NaCl).
-
Dissolution: Weigh the required amount of this compound powder. First, dissolve the this compound in DMSO.
-
Mixing: Gradually add the PEG400 to the this compound/DMSO solution while vortexing. Then, add the Tween-80 and continue to mix thoroughly.
-
Final Suspension: Slowly add the sterile saline to the mixture while continuously vortexing to form a homogenous suspension.
-
Administration: Before each administration, ensure the solution is well-mixed to guarantee consistent dosing.
Protocol 2: Preparation of this compound for Intravenous Injection in Rodents
-
Vehicle Preparation: Prepare a sterile vehicle solution of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400).
-
Dissolution: Weigh the desired amount of this compound and dissolve it in the DPP vehicle. Gentle warming and vortexing may aid in dissolution.
-
Sterilization: Once fully dissolved, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Administration: Administer the sterile solution via the lateral tail vein. The maximum recommended bolus injection volume is 5 ml/kg.[6]
Protocol 3: In Vivo Diuretic Activity Assay in Rats
-
Animal Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization.
-
Fasting: Fast the animals for 18 hours before the experiment, with free access to water.
-
Hydration: Administer a saline load (e.g., 25 ml/kg, p.o.) to ensure a uniform hydration state across all animals.
-
Dosing: Divide animals into groups (e.g., vehicle control, positive control like Furosemide, and different doses of this compound). Administer the respective treatments (orally or intravenously).
-
Urine Collection: Collect urine at predetermined time intervals (e.g., every hour for the first 6 hours, then a cumulative collection at 24 hours).
-
Analysis: Measure the volume of urine for each time point. Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
-
Data Calculation: Calculate diuretic activity, natriuretic, and kaliuretic effects and compare them between groups.
Visualizations
Caption: Mechanism of action of this compound on the NKCC1 cotransporter.
Caption: Experimental workflow for an in vivo diuretic study.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. Pharmacokinetics and pharmacodynamics of this compound after intravenous and oral administration to rats: absorption from various GI segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacological studies on diuretic action of this compound [5-(4'-chloro-5'-sulfamoyl-2'-thenylamino)-phenyltetrazole], a new diuretic (2). Diuretic action of this compound in HgCl2-induced acute renal failure in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of this compound after Intravenous and Oral Administration to Rats with Alloxan-induc… [ouci.dntb.gov.ua]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Validation & Comparative
Head-to-head comparison of Azosemide and bumetanide potency in vivo
In the landscape of potent loop diuretics, Azosemide and Bumetanide are two prominent players, both exerting their effects by inhibiting the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle. This guide provides a comprehensive head-to-head comparison of their in vivo potency, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Quantitative Comparison of Diuretic and Natriuretic Potency
The following tables summarize the key in vivo potency parameters for this compound and Bumetanide, derived from studies in various species. It is important to note that direct head-to-head studies with comprehensive dose-response curves are limited, and thus, some comparisons are based on data from separate experiments.
| Parameter | This compound | Bumetanide | Species | Notes |
| Dose for Half-Maximal Natriuretic Response (Urinary Excretion Rate) | 9.3 ± 2.6 µ g/min [1] | 1 µ g/min [1] | Human | This provides a direct comparison of potency at the site of action. |
| Oral Dose for Equivalent Diuresis/Natriuresis to Furosemide (2 mg/kg) | 5 mg/kg[2] | ~0.07 mg/kg (indirectly calculated) | Dog | This compound at 5 mg/kg showed similar 24-hour urine volume and sodium excretion to furosemide at 2 mg/kg[2]. Bumetanide is approximately 30 times more potent than furosemide[3]. |
Experimental Protocols
The in vivo evaluation of diuretic potency typically involves the use of animal models to measure urine output and electrolyte excretion following drug administration. Below are detailed methodologies for key experiments cited in the comparison.
Determination of Natriuretic Dose-Response in Humans
This protocol is based on studies determining the relationship between the urinary excretion rate of the diuretic and the natriuretic response.
-
Subjects: Healthy human volunteers.
-
Procedure:
-
Subjects receive either an intravenous or oral dose of the diuretic (this compound or Bumetanide).
-
Urine is collected at timed intervals.
-
The concentration of the diuretic and sodium in the urine is measured.
-
The urinary excretion rate of the diuretic is plotted against the corresponding natriuretic response (sodium excretion rate).
-
A sigmoid dose-response curve is fitted to the data to determine the dose that induces a half-maximal response (ED50).[1]
-
In Vivo Diuretic Activity Screening in Dogs
This protocol outlines a common method for assessing diuretic efficacy in a canine model.
-
Animals: Healthy mixed-breed dogs.[2]
-
Procedure:
-
Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
A baseline 24-hour urine sample is collected.
-
A single oral dose of the test diuretic (e.g., this compound) or a standard diuretic (e.g., Furosemide) is administered. A placebo group is also included.[2]
-
Urine is collected at various time points (e.g., 1, 2, 4, 8, and 24 hours) after drug administration.[2]
-
The total urine volume and the concentration of electrolytes (sodium, potassium, chloride) in the urine are measured.
-
The diuretic and natriuretic effects are calculated by comparing the post-treatment values to the baseline and placebo-treated groups.[2]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of loop diuretics and a typical experimental workflow for evaluating their in vivo potency.
Caption: Mechanism of action of this compound and Bumetanide.
Caption: Experimental workflow for in vivo diuretic potency testing.
References
A Comparative Analysis of the Off-Target Effects of Azosemide and Other Loop Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target effects of Azosemide with other commonly prescribed loop diuretics, including Furosemide, Bumetanide, and Torsemide. The information presented is collated from a range of experimental studies to assist researchers and drug development professionals in making informed decisions.
Executive Summary
Loop diuretics are a cornerstone in the management of fluid overload states. While their primary on-target effect is the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, their interactions with other cellular targets can lead to a range of off-target effects. This guide focuses on these secondary effects, highlighting the distinct profiles of this compound, a long-acting loop diuretic, in comparison to its shorter-acting counterparts. Emerging evidence suggests that this compound may offer a favorable off-target profile, particularly concerning its influence on neurohormonal systems and specific ion transporters.
Data Presentation: Comparative Off-Target Effects
The following tables summarize the key quantitative data on the off-target effects of this compound and other loop diuretics.
Table 1: Inhibition of Na+-K+-2Cl- Cotransporter 1 (NKCC1)
| Diuretic | Target | IC50 (µM) | Potency Relative to Bumetanide | Reference |
| This compound | hNKCC1A | 0.246 | ~4-fold more potent | [1] |
| hNKCC1B | 0.197 | ~4-fold more potent | [1] | |
| Bumetanide | hNKCC1A | ~0.984 | - | [1] |
| hNKCC1B | ~0.788 | - | [1] |
hNKCC1A and hNKCC1B are splice variants of the human NKCC1 transporter.
Table 2: Effects on Arginine Vasopressin (AVP)-Sensitive Adenylate Cyclase
| Diuretic | Effect on AVP-Sensitive Adenylate Cyclase Activity | Potency Ranking | Reference |
| This compound | Inhibitory | More potent than Furosemide | [2] |
| Ethacrynic Acid | Inhibitory | Similar to this compound, more potent than Furosemide | [2] |
| Furosemide | Inhibitory | Less potent than this compound and Ethacrynic Acid | [2] |
Table 3: Neurohormonal and Renal Effects
| Diuretic | Effect on Brain Natriuretic Peptide (BNP) | Effect on Cardiac Sympathetic Activity | Effect on Urinary Protein Excretion | Reference | |---|---|---|---| | This compound | Significant reduction | Attenuates reflex increase | Less excretion compared to Furosemide |[3][4][5][6] | | Torsemide | Significant reduction | - | - |[3][4] | | Furosemide | - | May increase | More excretion compared to this compound |[5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
NKCC1 Inhibition Assay using Xenopus Oocytes
This protocol describes the determination of the inhibitory potency of loop diuretics on the human Na+-K+-2Cl- cotransporter 1 (NKCC1) expressed in Xenopus laevis oocytes.
a. Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
Oocytes are injected with cRNA encoding either the hNKCC1A or hNKCC1B splice variant.
-
Injected oocytes are incubated in a modified Barth's solution to allow for protein expression.
b. ⁸⁶Rb⁺ Uptake Assay:
-
A batch of cRNA-injected oocytes and a control batch of uninjected oocytes are pre-incubated in a chloride-free medium.
-
The uptake experiment is initiated by transferring the oocytes to a solution containing ⁸⁶Rb⁺ (as a tracer for K⁺) and varying concentrations of the loop diuretic being tested (e.g., this compound, Bumetanide).
-
After a defined incubation period, the uptake is stopped by washing the oocytes in an ice-cold, isotope-free solution.
-
Individual oocytes are lysed, and the intracellular ⁸⁶Rb⁺ is quantified using a scintillation counter.
c. Data Analysis:
-
The bumetanide-sensitive component of ⁸⁶Rb⁺ uptake is calculated by subtracting the uptake in the presence of a high concentration of bumetanide from the total uptake.
-
Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the diuretic concentration.
-
The IC50 value, the concentration of the diuretic that causes 50% inhibition of NKCC1 activity, is calculated from the dose-response curve.
Arginine Vasopressin (AVP)-Sensitive Adenylate Cyclase Activity Assay
This protocol details the measurement of adenylate cyclase activity in rat renal basolateral membranes in response to AVP and loop diuretics.
a. Preparation of Rat Renal Basolateral Membranes:
-
Kidneys are harvested from rats and the renal cortex is dissected.
-
The cortical tissue is homogenized, and the basolateral membranes are isolated by differential centrifugation.
b. Adenylate Cyclase Assay:
-
The membrane preparation is incubated in a reaction mixture containing ATP, an ATP-regenerating system, and other necessary cofactors.
-
The reaction is initiated by the addition of AVP and/or the loop diuretic at various concentrations.
-
The incubation is carried out for a specific time at a controlled temperature.
-
The reaction is terminated, and the amount of cyclic AMP (cAMP) produced is quantified using a competitive protein binding assay or an enzyme-linked immunosorbent assay (ELISA).
c. Data Analysis:
-
The adenylate cyclase activity is expressed as the amount of cAMP produced per milligram of membrane protein per unit of time.
-
The inhibitory effect of the loop diuretics is determined by comparing the enzyme activity in the presence and absence of the drugs.
Measurement of Brain Natriuretic Peptide (BNP) Levels
This protocol outlines the procedure for measuring plasma BNP levels in clinical studies involving patients treated with different loop diuretics.
a. Sample Collection and Preparation:
-
Whole blood is collected from patients into tubes containing a suitable anticoagulant (e.g., EDTA).
-
The blood is centrifuged to separate the plasma.
-
The plasma is stored at a low temperature until analysis.
b. BNP Measurement:
-
Plasma BNP levels are quantified using a commercially available immunoassay, such as an ELISA or a chemiluminescent immunoassay.
-
These assays utilize antibodies specific to BNP to measure its concentration.
c. Data Analysis:
-
BNP levels are typically reported in picograms per milliliter (pg/mL).
-
Statistical analysis is performed to compare the changes in BNP levels between treatment groups.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: AVP V2 Receptor Signaling Pathway and Loop Diuretic Inhibition.
Caption: Workflow for NKCC1 Inhibition Assay in Xenopus Oocytes.
Conclusion
The off-target effects of loop diuretics are an important consideration in their clinical application and in the development of new diuretic agents. This compound exhibits a distinct profile compared to other loop diuretics, with evidence suggesting a more potent inhibition of NKCC1 and a greater impact on the AVP-sensitive adenylate cyclase pathway than furosemide. Furthermore, clinical and preclinical data indicate potential advantages of this compound in reducing BNP levels and attenuating cardiac sympathetic activation. These findings underscore the importance of considering the broader pharmacological profile of loop diuretics beyond their primary diuretic effect. Further research is warranted to fully elucidate the clinical implications of these off-target effects.
References
A Comparative Guide to the Efficacy of Azosemide and Torsemide in Animal Models of Edema
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diuretic efficacy of Azosemide and Torsemide, two potent loop diuretics, based on preclinical data from animal models. The information presented is intended to assist researchers in evaluating these compounds for further investigation and development.
Executive Summary
Both this compound and Torsemide are effective loop diuretics that exert their action by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. Preclinical studies in animal models, primarily rats and dogs, demonstrate that both drugs induce significant diuresis and natriuresis. Torsemide generally appears to be more potent than this compound, requiring a lower dose to achieve a similar diuretic effect. The following sections provide a detailed comparison of their efficacy, supported by quantitative data and experimental protocols.
Data Presentation: Efficacy in Animal Models
The following tables summarize the quantitative data on the diuretic and natriuretic effects of this compound and Torsemide from various animal studies. It is important to note that direct head-to-head comparative studies are limited, and thus, data has been compiled from different experiments. Furosemide is included as a common comparator where data is available.
Table 1: Diuretic and Natriuretic Effects of this compound in Rats
| Dose (mg/kg, p.o.) | Urine Volume (fold increase over control) | Urinary Na+ Excretion (fold increase over control) | Urinary K+ Excretion (fold increase over control) | Animal Model | Reference |
| 10 | Dose-dependent increase | 4.5 | 2.1 | Rats with HgCl2-induced acute renal failure | [1] |
| 40 | 3.5 | 4.5 | 2.1 | Rats with HgCl2-induced acute renal failure | [1] |
| 320 | 2.6 | 4.8 | 4.6 | Rats with severe HgCl2-induced acute renal failure | [1] |
Table 2: Diuretic and Natriuretic Effects of Torsemide in Rats
| Dose (mg/kg, p.o.) | Urine Volume (increase) | Urinary Na+ Excretion (increase) | Urinary K+ Excretion (increase) | Animal Model | Reference |
| 0.2 | Minimum effective dose | Linear increase with log dose | Less than furosemide for same natriuretic effect | Normotensive rats | [2] |
| 10 | Maximal effect | Linear increase with log dose | Less than furosemide for same natriuretic effect | Normotensive rats | [2] |
| Dose-dependent | Dose-dependent increase | Equipotent natriuretic effect to furosemide | Significantly less than furosemide | Rats with chronic heart failure | [3] |
Table 3: Comparative Diuretic Effects in Dogs
| Drug | Dose (mg/kg, p.o.) | 24-hour Urine Volume | 24-hour Urinary Na+ Excretion | Animal Model | Reference |
| This compound | 5 | Significantly increased vs. placebo | Significantly increased vs. placebo | Healthy dogs | [4] |
| This compound | 10 | Significantly increased vs. placebo (dose-dependent) | Significantly increased vs. placebo (dose-dependent) | Healthy dogs | [4] |
| Furosemide | 2 | Similar to this compound 5 mg/kg | Similar to this compound 5 mg/kg | Healthy dogs | [4] |
| Torsemide | 0.2 | - | - | Dogs with degenerative mitral valve disease | [5] |
| Furosemide | 2.0 | - | - | Dogs with degenerative mitral valve disease | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Diuretic Activity Assessment in Rats
-
Animal Model: Male Wistar rats (100-200 g).[6]
-
Housing: Animals are placed in metabolic cages equipped with a wire mesh bottom and a funnel to facilitate the separate collection of urine and feces.[6][7]
-
Pre-treatment: Animals are fasted for 15-18 hours before the experiment, with free access to water.[6][8] To ensure adequate hydration and promote diuresis, a saline load (e.g., 0.9% NaCl solution at 5 ml/100 g body weight) is administered by gavage.[6]
-
Drug Administration: Test compounds (this compound, Torsemide, or vehicle control) are administered orally (p.o.) or intraperitoneally (i.p.).[6][7]
-
Urine Collection and Analysis: Urine is collected at specified intervals (e.g., every hour for 5 hours) and the total volume is recorded.[6] The concentrations of sodium (Na+) and potassium (K+) in the urine are determined using flame photometry.[7]
Protocol 2: Induction of Edema in Animal Models
While many initial screening studies for diuretics are conducted in healthy animals, models of edema are crucial for evaluating efficacy in a disease state.
-
Carrageenan-Induced Paw Edema: This model is commonly used to assess anti-inflammatory and anti-edema activity.
-
Procedure: A subcutaneous injection of carrageenan (a seaweed extract) into the paw of a rat or mouse induces a localized inflammatory edema.
-
Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The reduction in paw volume in treated animals compared to controls indicates the anti-edema effect of the test compound.
-
-
Nephrotic Syndrome Model:
-
Procedure: Administration of agents like puromycin aminonucleoside can induce a condition in rats that mimics human nephrotic syndrome, characterized by proteinuria and edema.
-
-
Cardiac Edema Model:
-
Procedure: Surgical procedures, such as coronary artery ligation, can be used to induce myocardial infarction and subsequent heart failure in rats, leading to pulmonary and peripheral edema.[3]
-
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the common signaling pathway for loop diuretics and a typical experimental workflow for their evaluation.
References
- 1. [Pharmacological studies on diuretic action of this compound [5-(4'-chloro-5'-sulfamoyl-2'-thenylamino)-phenyltetrazole], a new diuretic (2). Diuretic action of this compound in HgCl2-induced acute renal failure in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of the new potent diuretic torasemide in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of torasemide and furosemide in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of diuretic effects and changes in plasma aldosterone concentration following oral administration of a single dose of furosemide or this compound in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of the Loop Diuretics Furosemide and Torasemide on Diuresis in Dogs and Cats [jstage.jst.go.jp]
- 6. pharmatutor.org [pharmatutor.org]
- 7. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. rjptsimlab.com [rjptsimlab.com]
Preclinical Profile of Azosemide: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides a comprehensive comparison of the preclinical data for Azosemide, a potent loop diuretic, against other common alternatives. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in diuretic research.
This compound, a sulfonamide derivative, exerts its diuretic effect by inhibiting the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This action blocks the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these electrolytes and water.[1] This mechanism of action is shared with other loop diuretics, such as furosemide and bumetanide. Preclinical studies have been crucial in elucidating the pharmacodynamic and pharmacokinetic profile of this compound and establishing its potency relative to other drugs in its class.
Comparative Efficacy of this compound in Preclinical Models
The diuretic efficacy of this compound has been evaluated in various preclinical models, often in direct comparison with furosemide. A key study investigated the dose-dependent diuretic effects of orally administered this compound and furosemide in a rat model of mercury chloride (HgCl2)-induced acute renal failure. The data from this study are summarized in the tables below, highlighting the impact on urine volume and electrolyte excretion.
Table 1: Comparative Effect of this compound and Furosemide on Urine Volume in a Rat Model of Acute Renal Failure
| Treatment Group | Dose (mg/kg, p.o.) | Urine Volume (mL/5 hr) | Fold Increase vs. Control |
| Control | - | 1.8 ± 0.2 | - |
| This compound | 10 | 3.2 ± 0.4 | 1.8 |
| 20 | 4.5 ± 0.5 | 2.5 | |
| 40 | 6.3 ± 0.6 | 3.5 | |
| Furosemide | 10 | 2.9 ± 0.3 | 1.6 |
| 20 | 4.1 ± 0.4 | 2.3 | |
| 40 | 5.8 ± 0.5 | 3.2 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the control group. Data is from a study in rats with HgCl2-induced acute renal failure.
Table 2: Comparative Effect of this compound and Furosemide on Urinary Electrolyte Excretion in a Rat Model of Acute Renal Failure
| Treatment Group | Dose (mg/kg, p.o.) | Na+ Excretion (mEq/5 hr) | K+ Excretion (mEq/5 hr) | Cl- Excretion (mEq/5 hr) |
| Control | - | 0.12 ± 0.02 | 0.18 ± 0.03 | 0.15 ± 0.02 |
| This compound | 40 | 0.54 ± 0.06 | 0.38 ± 0.04 | 0.62 ± 0.07 |
| Furosemide | 40 | 0.50 ± 0.05 | 0.40 ± 0.04 | 0.59 ± 0.06 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the control group. Data is from a study in rats with HgCl2-induced acute renal failure.
In this model of acute renal failure, both this compound and furosemide demonstrated a dose-dependent increase in urine volume and the excretion of sodium, potassium, and chloride ions.[2]
Further supporting the potent activity of this compound, an in-vitro study using Xenopus oocytes expressing human NKCC1 splice variants found this compound to be a more potent inhibitor of the Na-K-Cl cotransporter than bumetanide. The IC50 values for inhibiting hNKCC1A and hNKCC1B were approximately four times lower for this compound compared to bumetanide.[3]
Mechanism of Action: Signaling Pathway
The primary mechanism of action for loop diuretics, including this compound, involves the direct inhibition of the Na-K-Cl cotransporter in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition disrupts the normal reabsorptive process for sodium, potassium, and chloride, leading to their increased excretion in the urine.
Caption: Mechanism of action of this compound on the Na-K-Cl cotransporter.
Experimental Protocols
Standardized preclinical models are essential for the valid assessment of diuretic agents. The Lipschitz test is a widely accepted in vivo method for screening diuretic activity in rats.
Lipschitz Test Protocol
The Lipschitz test is designed to measure the diuretic activity of a test compound by quantifying urine excretion in rats compared to a standard diuretic or a control group.[4]
Caption: Experimental workflow for the Lipschitz test.
Key Parameters of the Lipschitz Test:
-
Animals: Male or female Wistar or Sprague-Dawley rats, typically weighing 150-200g.
-
Housing: Animals are placed in metabolic cages that allow for the separation and collection of urine and feces.
-
Hydration: To ensure adequate urine flow, rats are hydrated with a saline solution prior to the experiment.
-
Dosing: The test compound, a standard diuretic (e.g., furosemide), and a vehicle control are administered, typically orally or via intraperitoneal injection.
-
Urine Collection: Urine is collected over a specified period, often at multiple time points (e.g., 5 and 24 hours), to assess the onset and duration of action.
-
Analysis: The collected urine is analyzed for volume, electrolyte concentrations (Na+, K+, Cl-) using methods like flame photometry, and pH.
Conclusion
Preclinical data indicates that this compound is a potent loop diuretic with a mechanism of action centered on the inhibition of the Na-K-Cl cotransporter. Comparative studies, particularly in models of renal impairment, suggest its efficacy is comparable to, and in some aspects, potentially greater than that of furosemide. Standardized preclinical assays, such as the Lipschitz test, provide a robust framework for the continued evaluation and comparison of this compound with other diuretic agents. This information is vital for researchers and drug development professionals in the ongoing effort to develop more effective and safer diuretic therapies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. [Pharmacological studies on diuretic action of this compound [5-(4'-chloro-5'-sulfamoyl-2'-thenylamino)-phenyltetrazole], a new diuretic (2). Diuretic action of this compound in HgCl2-induced acute renal failure in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
A Comparative Analysis of Azosemide and Novel NKCC1 Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of the Na-K-2Cl cotransporter 1 (NKCC1) is paramount for advancing therapeutic strategies in a range of neurological disorders. This guide provides a comprehensive performance comparison of the established loop diuretic, Azosemide, against emerging novel NKCC1 inhibitors, supported by experimental data and detailed protocols.
This compound, a sulfonamide loop diuretic, has demonstrated significant potency in inhibiting NKCC1. Recent studies have highlighted its superior inhibitory effects compared to the more commonly studied bumetanide, positioning it as a valuable benchmark for the evaluation of new chemical entities targeting NKCC1. This report benchmarks this compound's performance against two novel NKCC1 inhibitors, ARN23746 and STS66, providing a quantitative and methodological framework for researchers in the field.
Performance Benchmarking: A Quantitative Overview
The inhibitory potential of this compound and novel compounds against NKCC1 has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency.
| Inhibitor | Target | Assay Type | IC50 / Effective Concentration | Reference Compound |
| This compound | hNKCC1A | ⁸⁶Rb⁺ uptake in Xenopus oocytes | 0.246 µM | - |
| hNKCC1B | ⁸⁶Rb⁺ uptake in Xenopus oocytes | 0.197 µM | - | |
| ARN23746 | NKCC1 | Cl⁻ influx assay (HEK293 cells) | 23.2 µM | - |
| NKCC1 | Ca²⁺ influx assay (immature neurons) | 11.1 µM | - | |
| STS66 | NKCC1 | Rb⁺ influx assay (glioma cells) | Max inhibition at 40-60 µM | More effective than Bumetanide |
In-Depth Look at Novel NKCC1 Inhibitors
ARN23746 has emerged as a selective NKCC1 inhibitor with demonstrated efficacy in preclinical models of Down syndrome and autism.[1] Unlike traditional loop diuretics, ARN23746 is reported to be devoid of diuretic effects, a significant advantage for chronic therapeutic use.[1] Its mechanism of action involves the restoration of physiological intracellular chloride concentrations in neurons.
STS66 is another novel, blood-brain barrier-penetrant NKCC1 inhibitor that has shown promise in preclinical models of ischemic stroke.[1][2][3] Studies indicate that STS66 is superior to bumetanide in reducing ischemic brain injury and associated neurological deficits.[1][3] Notably, STS66 appears to exert its effect not only by directly inhibiting NKCC1 but also by potentially modulating the upstream WNK-SPAK/OSR1 signaling pathway.
The NKCC1 Signaling Pathway: A Target for Inhibition
The activity of NKCC1 is intricately regulated by the WNK-SPAK/OSR1 signaling cascade. Understanding this pathway is crucial for the rational design and evaluation of NKCC1 inhibitors.
Caption: The WNK-SPAK/OSR1 signaling pathway leading to NKCC1 activation.
Experimental Protocols for Inhibitor Benchmarking
Accurate and reproducible assessment of NKCC1 inhibition is fundamental to drug discovery. Below are detailed methodologies for key in vitro assays.
Non-Radioactive Rubidium (Rb⁺) Flux Assay
This assay provides a robust and high-throughput method for measuring NKCC1 activity by using rubidium as a surrogate for potassium.
Experimental Workflow:
Caption: Workflow for a non-radioactive rubidium flux assay.
Detailed Steps:
-
Cell Preparation: Seed HEK293 cells stably expressing human NKCC1 in 96-well plates and culture for 24 hours to achieve a confluent monolayer.
-
Pre-incubation: Aspirate the culture medium and wash the cells with a pre-warmed, hypotonic, low-chloride buffer. Pre-incubate the cells in this buffer for 15-30 minutes to activate NKCC1.
-
Compound Incubation: Add the test compounds (this compound, ARN23746, STS66) at desired concentrations to the wells and incubate for a further 10-15 minutes.
-
Rubidium Influx: Initiate the rubidium influx by adding a buffer containing a known concentration of RbCl. The influx period is typically short (2-5 minutes) to measure the initial rate of transport.
-
Termination and Washing: Terminate the influx by rapidly aspirating the rubidium-containing buffer and washing the cells multiple times with a cold wash buffer to remove all extracellular Rb⁺.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular rubidium.
-
Quantification: Determine the concentration of rubidium in the cell lysates using an atomic absorption spectrometer.
-
Data Analysis: Calculate the percentage of NKCC1 inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Thallium (Tl⁺) Flux Assay using a FlexStation
This fluorescence-based assay offers a high-throughput alternative to rubidium flux assays, using thallium as a surrogate for K⁺ and a Tl⁺-sensitive fluorescent dye.[4][5]
Experimental Workflow:
Caption: Workflow for a thallium flux assay using a FlexStation.
Detailed Steps:
-
Cell Seeding: Plate cells expressing NKCC1 in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) by incubating them in a dye-containing buffer for approximately 60 minutes at 37°C.[4]
-
Washing: Wash the cells with a chloride-free buffer to remove any extracellular dye.
-
Compound Incubation: Add the NKCC1 inhibitors to the wells at the desired final concentrations.
-
Thallium Influx and Detection: Place the plate in a FlexStation microplate reader. The instrument will inject a thallium-containing stimulus buffer into the wells while simultaneously recording the fluorescence intensity over time. The influx of Tl⁺ into the cells leads to an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl⁺ influx via NKCC1. Calculate the percentage of inhibition for each compound by comparing the influx rates in the presence and absence of the inhibitor. Determine IC50 values from the dose-response curves.
Conclusion
This compound serves as a potent benchmark for the evaluation of novel NKCC1 inhibitors. The development of new compounds like ARN23746 and STS66, with improved selectivity and pharmacokinetic properties, represents a significant advancement in the field. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and characterization of next-generation NKCC1 inhibitors, ultimately paving the way for new therapeutic interventions for a variety of neurological conditions.
References
- 1. A novel NKCC1 inhibitor STS66 reduces brain damage in mice after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STS66 | NKCC1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. A Novel Na+-K+-Cl- Cotransporter 1 Inhibitor STS66* Reduces Brain Damage in Mice After Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Azosemide in a Laboratory Setting
This document provides essential safety and logistical information for the proper handling and disposal of Azosemide, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safety and compliance with standard laboratory practices.
General Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. While this compound may not be classified as a hazardous substance under Regulation (EC) No 1272/2008, prudent practice dictates treating all chemical compounds with care to minimize exposure and environmental release.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[3][4]
-
Ventilation: Handle this compound powder or solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3][4]
-
Waste Minimization: A primary principle of laboratory waste management is to minimize waste generation wherever possible.[2][5]
-
Avoid Environmental Release: Prevent the product from entering drains, water courses, or the soil.[3][6] All disposal methods should be planned to avoid environmental contamination.[2]
Step-by-Step Disposal Procedure for this compound Waste
The overriding principle for managing laboratory waste is to have a disposal plan in place before any research activities begin.[5] Disposal must always be conducted in accordance with prevailing country, federal, state, and local regulations.[3]
-
Waste Identification and Segregation:
-
Identify the waste stream: Is it unused or expired pure this compound, a stock solution, or contaminated labware (e.g., vials, pipette tips, gloves)?
-
Segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.[5] Keep halogenated and non-halogenated solvent wastes separate.[5]
-
-
Containment and Labeling:
-
Collect all this compound waste in a designated, compatible, and leak-proof container.[5][7]
-
Ensure the container is kept securely closed except when adding waste.[5]
-
Clearly label the waste container with "this compound Waste" and include any other components (e.g., solvents) and their approximate concentrations.
-
-
Consult Institutional and Local Guidelines:
-
Review your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health & Safety (EHS) department for clarification.
-
Disposal must be carried out in accordance with local and national regulations.[1]
-
-
Arrange for Professional Disposal:
Note on Sewer Disposal: Do not dispose of pure or concentrated this compound, or solutions containing it, down the sink.[8] This practice is prohibited for most laboratory chemicals to prevent the contamination of waterways.
Management of Spills and Contaminated Materials
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[2]
-
Control and Contain: Prevent further leakage or spillage if it is safe to do so.[4] Ensure the spill does not enter drains.[1]
-
Clean-Up:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation. A damp cloth may be used.[2]
-
For liquid spills, absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.[3]
-
Place all contaminated cleaning materials and absorbed substances into the designated this compound waste container for disposal.[2]
-
-
Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with a suitable solvent like alcohol, and collect the cleaning materials as hazardous waste.[3]
Disposal Options Summary
The following table summarizes the recommended disposal procedures for different types of this compound waste.
| Waste Type | Recommended Disposal Action | Key Considerations & Regulatory Notes |
| Unused/Expired this compound (Solid) | Collect in a labeled, sealed container for chemical waste pickup. | Treat as chemical waste. Do not place in regular trash or flush down the drain. |
| This compound Solutions | Collect in a labeled, sealed, and compatible container for hazardous waste pickup. | Do not mix with incompatible waste streams.[5] Sewer disposal is prohibited.[8] |
| Empty this compound Containers | Triple-rinse with a suitable solvent. Collect the first rinse as chemical waste.[8] | After proper decontamination, the container may be disposed of with normal lab glass/plastic, but institutional policies may require treating all empty chemical containers as hazardous waste.[5] Scratch out or remove all label information before disposal.[9][10] |
| Contaminated Labware (Gloves, wipes, pipette tips) | Place in a dedicated, sealed bag or container clearly marked as "this compound Contaminated Waste". | Dispose of through your institution's chemical or hazardous waste stream.[11] |
| Spill Cleanup Materials | Collect all materials in a sealed, labeled container for chemical waste pickup. | Ensure materials are compatible with the container. Dispose of as hazardous waste.[2][3] |
Experimental Protocols: No specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are cited in publicly available safety literature. The standard and required procedure is disposal via a licensed waste management facility.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 9. dea.gov [dea.gov]
- 10. fda.gov [fda.gov]
- 11. ph.health.mil [ph.health.mil]
Essential Safety and Handling of Azosemide for Laboratory Professionals
Providing critical, immediate guidance on personal protective equipment, operational protocols, and disposal plans for researchers, scientists, and drug development professionals handling Azosemide.
This document outlines essential safety precautions, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of this compound in a laboratory setting. It is crucial to note that there is conflicting information regarding the hazard classification of this compound. While some suppliers classify it as a non-hazardous substance, others provide Globally Harmonized System (GHS) hazard statements indicating potential health risks. Therefore, a conservative approach to safety is strongly advised.
Hazard Assessment and Conflicting Information
There are discrepancies in the reported hazards of this compound. A Safety Data Sheet (SDS) from one supplier states that this compound is not a hazardous substance or mixture according to Regulation (EC) No 1272/2008[1]. However, other sources provide GHS hazard statements that classify this compound as follows:
-
H302: Harmful if swallowed[2].
-
H312: Harmful in contact with skin[2].
-
H315: Causes skin irritation[3].
-
H319: Causes serious eye irritation[3].
-
H332: Harmful if inhaled[2].
-
H335: May cause respiratory irritation[3].
Given this conflicting information, it is imperative to handle this compound with caution, assuming it to be a hazardous substance. Always consult the specific SDS provided with your product and perform a risk assessment before beginning any work.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, particularly in its solid or powdered form, based on the potential hazards identified.
| PPE Category | Minimum Recommendations | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Material: Nitrile gloves are a good initial choice as they offer resistance to a variety of chemicals.[4][5] Thickness: A standard thickness of 4-8 mil is recommended for incidental contact. Thicker gloves provide greater protection but may reduce dexterity. Practice: Double gloving is recommended when handling highly concentrated solutions or for prolonged tasks. Change gloves immediately if they become contaminated, torn, or punctured.[4] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Standard: ANSI Z87.1 or equivalent. Additional Protection: A face shield should be worn in addition to safety glasses or goggles when there is a risk of splashing or when handling larger quantities of the substance. |
| Respiratory Protection | NIOSH-approved respirator | For Powdered Form: When handling this compound powder outside of a ventilated enclosure, a NIOSH-approved N95, N100, P95, or P100 filtering facepiece respirator (dust mask) is recommended to prevent inhalation of airborne particles.[6][7][8][9] For higher-risk activities or larger quantities, a powered air-purifying respirator (PAPR) with a HEPA filter may be necessary. Fit Testing: A proper fit test is essential for ensuring the effectiveness of any tight-fitting respirator. |
| Protective Clothing | Laboratory coat | Material: A lab coat made of a low-permeability fabric is recommended. Practice: Lab coats should be fully buttoned with sleeves rolled down. Remove the lab coat before leaving the laboratory. For tasks with a high risk of contamination, a disposable gown may be appropriate. |
Experimental Protocol: Safe Handling of this compound Powder
This protocol outlines the essential steps for safely weighing and preparing a solution of this compound powder.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Verify that the chemical fume hood or other ventilated enclosure is functioning properly.
-
Gather all necessary equipment (e.g., balance, weigh paper, spatula, beaker, solvent, vortex mixer).
-
-
Weighing this compound Powder:
-
Perform all manipulations of this compound powder within a chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Carefully transfer the desired amount of this compound powder from the stock container to a piece of weigh paper using a clean spatula.
-
Avoid generating dust. If any powder is spilled, clean it up immediately following the spill response procedures outlined below.
-
-
Solution Preparation:
-
Carefully add the weighed this compound powder to a beaker or flask containing the appropriate solvent.
-
Use a funnel to avoid spills.
-
Gently swirl the container to dissolve the powder. A vortex mixer or sonicator may be used if necessary.
-
Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date.
-
-
Post-Handling:
-
Thoroughly clean all equipment used.
-
Dispose of all contaminated materials, including weigh paper, gloves, and any disposable labware, in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Operational and Disposal Plans
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused or Expired this compound | * Do not dispose of down the drain or in regular trash.[10] * Treat as hazardous chemical waste. * Place in a clearly labeled, sealed, and puncture-resistant container. * Follow your institution's guidelines for hazardous waste pickup and disposal. |
| Contaminated Labware (e.g., pipette tips, tubes, weigh paper) | * Place in a designated hazardous waste container that is clearly labeled. * Ensure the container is sealed to prevent leakage. |
| Contaminated PPE (e.g., gloves, disposable gowns) | * Remove PPE carefully to avoid self-contamination. * Place in a designated hazardous waste bag or container. |
| Aqueous Solutions of this compound | * Do not pour down the drain. * Collect in a clearly labeled, sealed waste container. * Follow your institution's procedures for aqueous chemical waste disposal. |
| Spills | * Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the absorbed material in a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water. * Large Spills: Evacuate the area and notify your institution's environmental health and safety department immediately. |
Visual Guidance: Safety Workflows
The following diagrams illustrate the decision-making process for selecting appropriate PPE and the procedural flow for the disposal of this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | 27589-33-9 [chemicalbook.com]
- 3. This compound | 27589-33-9 | FA44032 | Biosynth [biosynth.com]
- 4. wellbefore.com [wellbefore.com]
- 5. gloves.com [gloves.com]
- 6. respiratorshop.co.uk [respiratorshop.co.uk]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
